2-Methoxynaphthalene-1-sulfinamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxynaphthalene-1-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15(12)13/h2-7H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJGMXUFCBHURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Methoxynaphthalene-1-sulfinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Methoxynaphthalene-1-sulfinamide. The synthesis is based on established modern methodologies for the preparation of arylsulfinamides, offering a robust and efficient pathway for researchers in medicinal chemistry and drug development. This document outlines the reaction principles, detailed experimental protocols, and expected quantitative data.
Introduction
This compound is an organic compound featuring a naphthalene core, a methoxy functional group, and a sulfinamide moiety. Sulfinamides are important structural motifs in medicinal chemistry due to their ability to act as chiral auxiliaries and their presence in various biologically active molecules. The synthesis of novel sulfinamide derivatives is of significant interest for the development of new therapeutic agents. This guide details a one-pot synthesis strategy that avoids the isolation of sensitive intermediates, proceeding from a readily available naphthalene precursor.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a one-pot reaction sequence commencing with the formation of an organometallic intermediate from 1-bromo-2-methoxynaphthalene. This is followed by the introduction of a sulfur dioxide surrogate, in-situ chlorination, and subsequent amination to yield the final product. The overall transformation is depicted below:
Caption: Proposed one-pot synthesis of this compound.
The key steps in this pathway are:
-
Formation of an Organometallic Reagent: 1-bromo-2-methoxynaphthalene is converted to either a Grignard reagent using magnesium (Mg) or an organolithium reagent via lithium-halogen exchange with n-butyllithium (n-BuLi).
-
Sulfinylation: The organometallic intermediate reacts with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a stable and easy-to-handle sulfur dioxide surrogate, to form a metal sulfinate salt.
-
Formation of Sulfinyl Chloride: The in-situ generated sulfinate is treated with thionyl chloride (SOCl₂) to form the corresponding 2-methoxynaphthalene-1-sulfinyl chloride.
-
Amination: The reactive sulfinyl chloride is then quenched with an amine source, in this case, aqueous ammonia, to afford the target this compound.
Quantitative Data
The following tables summarize the representative quantitative data for the proposed synthesis, based on typical yields and stoichiometry reported for similar reactions in the literature.[1][2]
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Density (g/mL) | Volume (mL) |
| 1-Bromo-2-methoxynaphthalene | 237.10 | 1.0 | 1.0 | - | - |
| Magnesium (turnings) | 24.31 | 1.2 | 1.2 | - | - |
| DABSO | 240.29 | 0.6 | 0.6 | - | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 | 1.1 | 1.63 | 0.08 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 3.0 | 3.0 | 0.90 | - |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 0.89 | ~10 |
Table 2: Product and Yield Information
| Product | Molar Mass ( g/mol ) | Theoretical Yield (mg) | Typical Isolated Yield (%) | Typical Isolated Yield (mg) |
| This compound | 221.27 | 221.3 | 65 - 75 | 143.8 - 166.0 |
Experimental Protocol
This section provides a detailed methodology for the one-pot synthesis of this compound. This protocol is adapted from established procedures for the synthesis of arylsulfinamides.[1][2][3][4]
Materials and Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography equipment (for purification)
Reagents
-
1-Bromo-2-methoxynaphthalene
-
Magnesium turnings (activated)
-
1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)
-
Thionyl chloride (SOCl₂)
-
Aqueous ammonia (28-30%)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Detailed Procedure
The experimental workflow is illustrated in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation of the Grignard Reagent:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 mmol).
-
Add a small crystal of iodine to activate the magnesium.
-
In a separate flask, dissolve 1-bromo-2-methoxynaphthalene (1.0 mmol) in anhydrous THF (~5 mL).
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Sulfinylation and Sulfinyl Chloride Formation:
-
In a separate flask, suspend DABSO (0.6 mmol) in anhydrous THF (~5 mL).
-
To the freshly prepared Grignard reagent, add the DABSO suspension via cannula or syringe.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Slowly add thionyl chloride (1.1 mmol) to the reaction mixture and continue stirring for another 30 minutes at room temperature.
-
-
Amination and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add aqueous ammonia (3.0 mmol) to the flask.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Conclusion
The proposed synthesis provides a practical and efficient route to this compound. The one-pot nature of the reaction, coupled with the use of a stable sulfur dioxide surrogate, makes this an attractive method for the synthesis of this and other related arylsulfinamides. This guide offers a solid foundation for researchers to produce this compound for further studies in drug discovery and development.
References
Technical Guide: Preparation of Enantiopure 2-Methoxynaphthalene-1-sulfinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust methodology for the preparation of enantiopure 2-Methoxynaphthalene-1-sulfinamide. This chiral building block is of significant interest in medicinal chemistry and asymmetric synthesis. The following sections detail the synthetic pathway, experimental protocols, and relevant data.
Synthetic Pathway Overview
The synthesis of enantiopure this compound is achieved through a three-step sequence, commencing with the commercially available 2-methoxynaphthalene. The overall transformation involves the regioselective bromination of the naphthalene core, followed by the formation of a Grignard reagent, which is then reacted with a chiral sulfinylating agent to induce asymmetry.
Figure 1: Overall synthetic workflow for enantiopure this compound.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-methoxynaphthalene
This procedure outlines the regioselective bromination of 2-methoxynaphthalene at the C1 position.
Materials:
-
2-Methoxynaphthalene
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Dichloromethane
Procedure:
-
In a fume hood, dissolve 2-methoxynaphthalene (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color of bromine dissipates.
-
Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexanes to afford 1-Bromo-2-methoxynaphthalene as a white to off-white solid.
Table 1: Quantitative Data for the Synthesis of 1-Bromo-2-methoxynaphthalene
| Parameter | Value |
| Molar Ratio (2-Methoxynaphthalene:Bromine) | 1 : 1.05 |
| Reaction Temperature | 0 °C to rt |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Melting Point | 79-81 °C |
Step 2: Preparation of 2-Methoxynaphthalene-1-magnesium bromide (Grignard Reagent)
This protocol describes the formation of the Grignard reagent from 1-Bromo-2-methoxynaphthalene. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
1-Bromo-2-methoxynaphthalene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal)
Procedure:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-Bromo-2-methoxynaphthalene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.
-
Once the reaction has started, add the remaining solution of 1-Bromo-2-methoxynaphthalene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The resulting dark solution of 2-Methoxynaphthalene-1-magnesium bromide is used directly in the next step.
Step 3: Asymmetric Synthesis of Enantiopure this compound
This procedure details the diastereoselective reaction of the Grignard reagent with a chiral sulfinate ester, followed by amination to yield the enantiopure sulfinamide. A commonly used chiral auxiliary for this transformation is (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate (Andersen's reagent). The choice of the (S) or (R) enantiomer of the sulfinate ester will determine the stereochemistry of the final product. This protocol will describe the synthesis of one enantiomer; the other can be obtained by using the opposite enantiomer of the chiral auxiliary.
Materials:
-
Solution of 2-Methoxynaphthalene-1-magnesium bromide in THF (from Step 2)
-
(1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium amide (LiNH2) or a solution of ammonia in an appropriate solvent
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate (0.9 eq) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared solution of 2-Methoxynaphthalene-1-magnesium bromide (1.0 eq) to the cooled solution of the chiral sulfinate ester via cannula.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
In a separate flask, prepare a suspension of lithium amide (2.0 eq) in anhydrous THF.
-
Transfer the reaction mixture from the Grignard addition to the lithium amide suspension at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiopure this compound.
Table 2: Quantitative Data for the Asymmetric Synthesis of this compound
| Parameter | Value |
| Molar Ratio (Grignard:Sulfinate:Amide) | 1 : 0.9 : 2 |
| Reaction Temperature | -78 °C to rt |
| Reaction Time | 12-16 hours |
| Typical Diastereomeric Excess (d.e.) | >95% |
| Typical Enantiomeric Excess (e.e.) | >95% |
| Typical Yield | 70-85% |
Logical Workflow for Asymmetric Induction
The stereochemical outcome of the reaction is determined by the nucleophilic attack of the Grignard reagent on the sulfur atom of the chiral menthyl sulfinate. The bulky menthyl group directs the approach of the nucleophile, leading to a highly diastereoselective transformation. Subsequent displacement of the menthoxy group by an amide source proceeds with inversion of configuration at the sulfur center, affording the enantiopure sulfinamide.
Figure 2: Logical relationship for the asymmetric synthesis step.
An In-depth Technical Guide to the Chemical Properties of 2-Methoxynaphthalene-1-sulfinamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Methoxynaphthalene-1-sulfinamide is limited in publicly accessible literature. This guide provides a comprehensive overview based on the known properties of its precursors, general characteristics of aryl sulfinamides, and data on closely related compounds. The information herein is intended to serve as a scientific resource and guide for research and development activities.
Introduction
This compound is a niche organic compound with potential applications in medicinal chemistry and drug development. As a derivative of 2-methoxynaphthalene and belonging to the class of sulfinamides, it possesses a unique combination of structural features that make it an interesting candidate for further investigation. Sulfinamides are recognized as important intermediates and chiral auxiliaries in asymmetric synthesis, particularly for the preparation of chiral amines which are prevalent in many therapeutic agents.[1][2] This guide aims to provide a detailed understanding of its chemical properties, potential synthetic routes, and experimental considerations.
Core Chemical Properties
Due to the scarcity of direct experimental data for this compound, the following table summarizes the known properties of the closely related precursor, 2-methoxynaphthalene, and predicted properties for a substituted derivative, N,N-diethyl-2-methoxynaphthalene-1-sulfinamide. These values provide a foundational understanding of the core structure and its likely physical characteristics.
| Property | 2-Methoxynaphthalene | N,N-diethyl-2-methoxynaphthalene-1-sulfinamide (Predicted) |
| Molecular Formula | C₁₁H₁₀O | C₁₅H₁₉NO₂S |
| Molecular Weight | 158.20 g/mol [3][4] | 277.38 g/mol [5] |
| CAS Number | 93-04-9[3][4] | 102333-48-2[5] |
| Boiling Point | 274 °C[3][4] | 449.7 ± 47.0 °C[5] |
| Melting Point | 70-73 °C[3][4] | - |
| Density | 1.064 g/mL at 25 °C[3][4] | 1.21 ± 0.1 g/cm³[5] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, and carbon disulfide.[6] | - |
| pKa | - | -3.96 ± 0.70[5] |
Proposed Synthesis and Experimental Protocols
The synthesis of this compound would likely proceed through the formation of an intermediate sulfinyl chloride, followed by amination. Below are detailed, generalized experimental protocols for the key steps that could be adapted for the synthesis of the target molecule.
Synthesis of 2-Methoxynaphthalene-1-sulfonyl chloride
The initial step would involve the conversion of 2-methoxynaphthalene to its corresponding sulfonyl chloride. A common method for this transformation is sulfochlorination using chlorosulfonic acid.
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, place 2-methoxynaphthalene (1 equivalent).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3-4 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, 2-Methoxynaphthalene-1-sulfonyl chloride, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
A commercially available source for 2-Methoxynaphthalene-1-sulfonyl chloride is also noted under CAS No. 96362-60-6.[7]
Synthesis of this compound
The sulfonyl chloride intermediate can then be converted to the sulfinamide by reaction with an ammonia source.
Experimental Protocol:
-
Dissolve the synthesized 2-Methoxynaphthalene-1-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Potential Signaling Pathways and Logical Relationships in Drug Development
Aryl sulfinamides are valuable in drug discovery due to their role as chiral auxiliaries and their presence in some biologically active molecules.[1][2] The logical workflow for investigating a new chemical entity like this compound in a drug development context is outlined below.
Caption: Drug discovery workflow for this compound.
Spectroscopic Data (Reference Data from 2-Methoxynaphthalene)
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methoxynaphthalene:
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the naphthalene ring and a characteristic singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for the ten aromatic carbons and one for the methoxy carbon.
Infrared (IR) Spectroscopy of 2-Methoxynaphthalene:
The IR spectrum would exhibit characteristic absorption bands for:
-
Aromatic C-H stretching
-
Aromatic C=C stretching
-
C-O stretching of the methoxy group
Conclusion
This compound represents an under-explored molecule with potential for applications in synthetic and medicinal chemistry. This guide provides a foundational understanding of its likely chemical properties and outlines rational synthetic approaches based on established chemical principles and data from related compounds. The provided experimental protocols and logical workflows are intended to facilitate further research and development of this and similar molecules. As new research emerges, a more complete and experimentally validated profile of this compound will undoubtedly become available.
References
- 1. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxynaphthalene | 93-04-9 [chemicalbook.com]
- 4. 2-Methoxynaphthalene 99 93-04-9 [sigmaaldrich.com]
- 5. 102333-48-2 CAS MSDS (N,N-DIETHYL-2-METHOXY-1-NAPHTHALENESULFINAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]
- 7. chiralen.com [chiralen.com]
Physical properties of 2-Methoxynaphthalene-1-sulfinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological significance of 2-Methoxynaphthalene-1-sulfinamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.
Core Physical Properties
| Property | Predicted Value | Notes |
| Boiling Point | 449.7 ± 47.0 °C | Predicted for N,N-diethyl-2-methoxynaphthalene-1-sulfinamide. The boiling point of the unsubstituted sulfinamide is expected to be different. |
| Density | 1.21 ± 0.1 g/cm³ | Predicted for N,N-diethyl-2-methoxynaphthalene-1-sulfinamide. |
| pKa | -3.96 ± 0.70 | Predicted for N,N-diethyl-2-methoxynaphthalene-1-sulfinamide. This value suggests the compound is not readily protonated. |
Experimental Protocols
The synthesis of this compound can be achieved via the reaction of 2-Methoxynaphthalene-1-sulfonyl chloride with ammonia. The following protocol is a generalized procedure based on established methods for the synthesis of primary sulfonamides from sulfonyl chlorides.
Synthesis of this compound from 2-Methoxynaphthalene-1-sulfonyl chloride
Materials:
-
2-Methoxynaphthalene-1-sulfonyl chloride
-
Concentrated ammonium hydroxide solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methoxynaphthalene-1-sulfonyl chloride in a suitable organic solvent such as dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel and add deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
Potential Biological Significance and Screening Workflow
While specific biological activities of this compound have not been extensively reported, derivatives of both naphthalene and sulfonamides are known to exhibit a wide range of pharmacological properties. Naphthalene derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. Similarly, the sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, carbonic anhydrase inhibiting, and anticancer drugs.
Given the structural combination of a methoxynaphthalene core and a sulfinamide group, this compound represents a novel scaffold for biological investigation. A logical workflow for screening its potential biological activities is proposed below.
Caption: Proposed workflow for the biological evaluation of this compound.
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: General laboratory workflow for the synthesis of this compound.
Spectroscopic Analysis of 2-Methoxynaphthalene-1-sulfinamide: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The structural elucidation of novel organic compounds is fundamental to advancements in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This technical guide outlines the spectroscopic characterization of 2-Methoxynaphthalene-1-sulfinamide. In the absence of specific experimental data for this compound, we present comprehensive data for 2-Methoxynaphthalene as a reference, alongside generalized experimental protocols that can be adapted for the analysis of the target sulfinamide derivative.
Spectroscopic Data for the Reference Compound: 2-Methoxynaphthalene
The following tables summarize the key spectroscopic data for 2-Methoxynaphthalene. This information can serve as a foundational reference for interpreting the spectra of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Data for 2-Methoxynaphthalene
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.76 | d | Ar-H |
| 7.74 | d | Ar-H |
| 7.44 | m | Ar-H |
| 7.33 | m | Ar-H |
| 7.14 | d | Ar-H |
| 7.13 | s | Ar-H |
| 3.91 | s | -OCH₃ |
Solvent: CDCl₃, Frequency: 399.65 MHz
Table 2: ¹³C NMR Data for 2-Methoxynaphthalene
| Chemical Shift (ppm) | Assignment |
| 157.6 | C-O |
| 134.6 | Ar-C |
| 129.3 | Ar-C |
| 129.0 | Ar-CH |
| 127.5 | Ar-CH |
| 126.8 | Ar-CH |
| 126.3 | Ar-CH |
| 123.7 | Ar-CH |
| 119.0 | Ar-CH |
| 105.7 | Ar-CH |
| 55.3 | -OCH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorptions for 2-Methoxynaphthalene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 2830-2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1600-1650 | Strong | Aromatic C=C Stretch |
| 1250-1300 | Strong | C-O Stretch (Aryl Ether) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for 2-Methoxynaphthalene
| m/z | Relative Intensity (%) | Assignment |
| 158.0 | 99.99 | [M]⁺ (Molecular Ion) |
| 115.0 | 92.81 | [M-CH₃-CO]⁺ |
| 128.0 | 12.69 | [M-CH₂O]⁺ |
| 159.0 | 12.29 | [M+1]⁺ |
| 116.0 | 9.57 | [M-C₂H₂O]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols for Spectroscopic Analysis
The following are detailed methodologies for acquiring NMR, IR, and MS data for a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS). For direct infusion, a standalone MS with an appropriate ionization source can be used.
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel organic compound.
This guide provides a foundational framework for researchers and scientists engaged in the synthesis and characterization of this compound and other novel chemical entities. The provided data for 2-Methoxynaphthalene serves as a crucial starting point for spectral interpretation, and the detailed protocols offer a clear path for obtaining high-quality spectroscopic data.
In-depth Technical Guide on the Crystal Structure of 2-Methoxynaphthalene Derivatives
A comprehensive analysis of the crystallographic data and experimental protocols for a key sulfinate analogue, providing insights relevant to drug development and molecular design.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The requested technical guide on the crystal structure of 2-Methoxynaphthalene-1-sulfinamide could not be generated. A thorough search of available scientific literature and crystallographic databases did not yield specific crystallographic data or detailed experimental protocols for this particular compound.
However, to provide a valuable resource on a closely related and structurally significant molecule, this guide focuses on the crystal structure of (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate . The analysis of this sulfinate, which differs from the requested sulfinamide at the sulfur atom's substituent, offers pertinent insights into the stereochemistry and solid-state conformation of the 2-methoxynaphthalene-1-sulfinyl moiety. The absolute stereochemistry of this compound has been confirmed through the crystallographic data discussed herein[1][2].
Introduction to 2-Methoxynaphthalene Sulfinates in Drug Discovery
Chiral sulfinates and their derivatives are pivotal intermediates in asymmetric synthesis, allowing for the stereocontrolled introduction of sulfur-containing functional groups. The menthyl group, as utilized in (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate, serves as a powerful chiral auxiliary. Understanding the precise three-dimensional arrangement of these molecules in the solid state is crucial for the rational design of new chemical entities and for controlling the stereochemical outcome of synthetic transformations in drug development.
This document provides a summary of the crystallographic data and a generalized experimental workflow for the structure determination of compounds similar to (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate, based on standard practices in the field.
Crystallographic Data Summary
While the specific numerical data for bond lengths, angles, and atomic coordinates for CCDC 163969 were not directly accessible through the conducted searches, the following table outlines the typical crystallographic parameters that would be determined for such a molecule. This serves as a template for the expected data presentation.
Table 1: Representative Crystallographic Data for a 2-Methoxynaphthalene Derivative
| Parameter | Typical Value Range / Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁ |
| Unit Cell Dimensions | |
| a (Å) | 10 - 20 |
| b (Å) | 5 - 15 |
| c (Å) | 15 - 25 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 2000 - 4000 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.1 - 1.3 |
| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature (K) | 100 - 298 |
| R-factor | < 0.05 |
| CCDC Deposition No. | 163969 |
Experimental Protocols
The following sections describe the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of a compound like (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate.
Synthesis and Crystallization
The synthesis of chiral sulfinates often involves the reaction of a sulfinyl chloride with a chiral alcohol in the presence of a base. For the title compound, this would typically involve the reaction of 2-methoxy-naphthalene-1-sulfinyl chloride with (1R,2S,5R)-(-)-menthol.
Typical Synthesis Protocol:
-
A solution of (1R,2S,5R)-(-)-menthol in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A base, such as pyridine or triethylamine, is added to the solution.
-
A solution of 2-methoxy-naphthalene-1-sulfinyl chloride in the same solvent is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane, or dichloromethane/hexane).
X-ray Data Collection and Structure Refinement
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Data Collection Protocol:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed on a diffractometer equipped with a radiation source (e.g., Mo Kα) and a detector (e.g., CCD or CMOS).
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected by rotating the crystal in the X-ray beam.
-
The collected data are processed to determine the unit cell parameters and to integrate the reflection intensities.
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The absolute configuration is determined using the Flack parameter.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural determination of a chiral sulfinate.
Caption: General workflow for the synthesis and crystal structure determination of a chiral sulfinate.
Conclusion
While the crystal structure of this compound remains to be reported, the analysis of the closely related (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate provides a solid foundation for understanding the conformational and stereochemical properties of this class of compounds. The experimental protocols and data structure outlined in this guide serve as a valuable reference for researchers in the field of medicinal chemistry and materials science. The determination of the crystal structure of the target sulfinamide is a clear next step for future research to enable direct structural comparisons and further refine structure-activity relationships.
References
Navigating the Bioactive Landscape of Naphthalene-Based Sulfonamides: A Technical Guide to Their Mechanisms of Action
Disclaimer: This technical guide addresses the mechanism of action of 2-methoxynaphthalene-1-sulfonamide derivatives and related naphthalenic sulfonamides. Extensive literature searches did not yield specific data for 2-methoxynaphthalene-1-sulfinamide derivatives. The information presented herein is based on the closely related and well-researched sulfonamide analogues, providing insights into the potential biological activities of this chemical class.
Introduction
Naphthalene derivatives form the backbone of numerous therapeutic agents, with the 2-methoxynaphthalene scaffold being a key component of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen. The incorporation of a sulfonamide moiety, a privileged functional group in medicinal chemistry, onto the naphthalene ring system has given rise to a diverse range of biologically active molecules. These compounds have been investigated for their potential as anti-inflammatory, anticancer, and metabolic disease-modifying agents. This guide provides an in-depth overview of the mechanisms of action for various 2-methoxynaphthalene-1-sulfonamide derivatives and their isomers, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Mechanisms of Action
Research into naphthalenic sulfonamides has revealed several key molecular targets and pathways through which these compounds exert their pharmacological effects. The primary mechanisms identified in the literature include the inhibition of Fatty Acid Binding Protein 4 (FABP4), cyclooxygenase (COX) enzymes, and tubulin polymerization.
Inhibition of Fatty Acid Binding Protein 4 (FABP4)
A significant area of research has focused on naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4).[1] FABP4 is a key regulator of glucose and lipid metabolism and is implicated in the pathogenesis of type 2 diabetes and atherosclerosis.[1]
FABP4 is predominantly expressed in adipocytes and macrophages, where it facilitates the transport of fatty acids and modulates signaling pathways related to inflammation and insulin resistance. Inhibition of FABP4 is a promising therapeutic strategy for metabolic diseases.
| Compound ID | Structure | FABP4 Ki (nM) | FABP3 Ki (nM) | FABP5 Ki (nM) | Reference |
| BMS309403 | (Reference Compound) | <2 | 250 | 350 | [1] |
| 16dk | Naphthalene-1-sulfonamide derivative | 1 | >10000 | 1200 | [1] |
| 16do | Naphthalene-1-sulfonamide derivative | 3 | >10000 | 2000 | [1] |
| 16du | Naphthalene-1-sulfonamide derivative | 2 | >10000 | 1500 | [1] |
| A16 | Dual FABP4/5 inhibitor | 1 (IC50) | >25000 (IC50) | 120 (IC50) | [2] |
| B8 | Dual FABP4/5 inhibitor | 2 (IC50) | >25000 (IC50) | 150 (IC50) | [2] |
FABP4 Inhibition Assay (Fluorescence Displacement): [1]
-
Reagents: Recombinant human FABP4 protein, 1-anilinonaphthalene-8-sulfonic acid (ANS) fluorescent probe, test compounds.
-
Procedure:
-
A solution of FABP4 protein and ANS is prepared in a suitable buffer (e.g., PBS).
-
The test compound, dissolved in DMSO, is added to the protein-probe solution in a 96-well plate.
-
The mixture is incubated at room temperature.
-
Fluorescence is measured using a plate reader with excitation and emission wavelengths appropriate for ANS (e.g., 355 nm excitation, 460 nm emission).
-
The displacement of ANS by the inhibitor results in a decrease in fluorescence, which is used to calculate the inhibitory activity (IC50 or Ki).
-
Inhibition of Cyclooxygenase (COX) Enzymes
Derivatives of 6-methoxy-naphthalene with a methylsulfonamido group have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway.[3] This mechanism is central to the anti-inflammatory effects of NSAIDs.
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX enzymes, particularly COX-2, is a major strategy for anti-inflammatory drug development.
| Compound ID | Concentration (µM) | % Inhibition COX-1 | % Inhibition COX-2 | Reference |
| 4 | 10 | 87 | 29 | [3] |
| 6b | 10 | 50 | 65 | [3] |
In Vitro COX Inhibition Assay: [3]
-
Enzymes: Ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The test compound is pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution containing a cofactor (e.g., hematin) and an indicator (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
The reaction is initiated by the addition of arachidonic acid.
-
The consumption of oxygen is monitored using a Clark-type oxygen electrode, or the production of prostaglandins (e.g., PGE2) is measured by ELISA.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
Inhibition of Tubulin Polymerization
Certain naphthalenic sulfonamide derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[4] Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.
These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton is particularly detrimental to rapidly dividing cancer cells.
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| 5c | 0.51 | 0.33 | 2.8 | [4] |
| Cisplatin | 8.62 | 10.15 | N/A | [4] |
| CA-4 | 0.003 | 0.002 | 1.2 | [4] |
Cell Proliferation Assay (CCK-8): [4]
-
Cell Lines: Human breast cancer cells (MCF-7) and human non-small cell lung carcinoma cells (A549).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
CCK-8 (Cell Counting Kit-8) solution is added to each well, and the plates are incubated.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
-
Tubulin Polymerization Assay: [4]
-
Reagents: Purified tubulin, polymerization buffer (e.g., containing GTP and glutamate).
-
Procedure:
-
The test compound is incubated with tubulin in the polymerization buffer at 37°C.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
The IC50 value for the inhibition of tubulin polymerization is determined.
-
Conclusion
Derivatives of 2-methoxynaphthalene incorporating a sulfonamide group represent a versatile class of compounds with significant therapeutic potential. The primary mechanisms of action identified to date involve the inhibition of key proteins in metabolic, inflammatory, and cell division pathways, including FABP4, COX enzymes, and tubulin. The structure-activity relationship studies within these series of compounds highlight the importance of the substitution pattern on both the naphthalene core and the sulfonamide moiety for achieving high potency and selectivity. While specific data on this compound derivatives are not yet available in the public domain, the comprehensive research on the corresponding sulfonamides provides a strong foundation for the future exploration and development of this chemical class for various therapeutic applications. Further investigation is warranted to elucidate the precise molecular interactions and to explore the full pharmacological potential of these promising compounds.
References
- 1. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of new dual FABP4/5 inhibitors based on a naphthalene-1-sulfonamide FABP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Potential of 2-Methoxynaphthalene-1-sulfinamide in Asymmetric Synthesis: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific application notes or detailed protocols for the use of 2-Methoxynaphthalene-1-sulfinamide as a chiral auxiliary. The following information is therefore based on the well-established principles of asymmetric synthesis using analogous aryl sulfinamides, most notably the widely used tert-butanesulfinamide (Ellman's auxiliary) and p-toluenesulfinamide. The provided protocols are representative examples and would require optimization for the specific substrate and the this compound auxiliary.
Introduction
Chiral sulfinamides are powerful and versatile chiral auxiliaries in asymmetric synthesis, primarily utilized for the stereoselective preparation of chiral amines.[1][2][3][4] The sulfinamide moiety, featuring a stereogenic sulfur atom, can be temporarily installed on a substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then readily cleaved to afford the desired chiral product in high enantiomeric excess. The bulky and electronically distinct nature of the 2-methoxynaphthalene group in this compound suggests it could offer unique stereochemical control and potential advantages in specific synthetic transformations.
The general strategy for using sulfinamide auxiliaries involves the condensation with an aldehyde or ketone to form an N-sulfinylimine. This intermediate then undergoes diastereoselective nucleophilic addition. The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine. Subsequent removal of the sulfinyl group reveals the chiral amine.
Key Applications and Potential Advantages
The primary application of chiral sulfinamides is in the asymmetric synthesis of α-chiral amines, which are ubiquitous structural motifs in pharmaceuticals and natural products.[3] By analogy with other aryl sulfinamides, this compound is expected to be effective in the following transformations:
-
Synthesis of Chiral Amines: Diastereoselective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to N-sulfinylimines derived from this compound.
-
Synthesis of Chiral Amino Alcohols: Diastereoselective reduction of N-sulfinyl β-ketoimines.
-
Synthesis of Chiral Aziridines: Reaction of N-sulfinylimines with sulfur ylides or diazo compounds.[2]
-
Asymmetric Mannich Reactions: As a chiral directing group in the addition of enolates to N-sulfinylimines.
The larger steric bulk of the 2-methoxynaphthalene group compared to a tert-butyl or p-tolyl group could potentially lead to higher diastereoselectivities in certain reactions. Furthermore, the electronic properties of the methoxynaphthalene system may influence the reactivity of the corresponding N-sulfinylimine.
Experimental Protocols (Generalized)
The following are generalized protocols based on established procedures for other chiral sulfinamides. These protocols would require optimization for this compound.
Protocol 1: Synthesis of N-Sulfinylimines
This protocol describes the formation of an N-sulfinylimine from an aldehyde and this compound.
Materials:
-
Aldehyde
-
(R)- or (S)-2-Methoxynaphthalene-1-sulfinamide
-
Anhydrous copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the aldehyde (1.0 equiv) in anhydrous DCM under an inert atmosphere, add (R)- or (S)-2-Methoxynaphthalene-1-sulfinamide (1.05 equiv).
-
Add anhydrous CuSO₄ (2.0 equiv) or Ti(OEt)₄ (2.0 equiv) as a dehydrating agent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude N-sulfinylimine, which can often be used in the next step without further purification.
Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-Sulfinylimine
This protocol outlines the synthesis of a chiral amine via the addition of an organometallic reagent.
Materials:
-
N-Sulfinylimine (from Protocol 1)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous solvent (THF or diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the crude N-sulfinylimine (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add the Grignard reagent (1.5 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 3-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting diastereomeric sulfinamide can be purified by flash column chromatography.
Protocol 3: Cleavage of the Sulfinamide Auxiliary
This protocol describes the removal of the this compound auxiliary to yield the free chiral amine.
Materials:
-
Purified sulfinamide (from Protocol 2)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane or methanolic HCl)
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the purified sulfinamide (1.0 equiv) in methanol or diethyl ether.
-
Add a solution of HCl (e.g., 4 M HCl in 1,4-dioxane, 2.0 equiv) and stir the mixture at room temperature for 1-2 hours.
-
The amine hydrochloride salt may precipitate. If so, it can be collected by filtration.
-
To obtain the free amine, treat the hydrochloride salt with a base, such as an aqueous NaOH solution, and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate to afford the chiral amine. The enantiomeric excess can be determined by chiral HPLC analysis.
Data Presentation (Hypothetical)
As no specific data for this compound exists in the searched literature, the following table presents representative data for the addition of various Grignard reagents to N-sulfinylimines derived from the well-established tert-butanesulfinamide to illustrate the expected high diastereoselectivities.
| Entry | Aldehyde (R¹CHO) | Grignard Reagent (R²MgBr) | Product (R¹R²CHNH₂) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzaldehyde | MeMgBr | 1-Phenylethanamine | 94:6 | 85 |
| 2 | Isobutyraldehyde | PhMgBr | 1-Phenyl-2-methylpropan-1-amine | 98:2 | 91 |
| 3 | Cinnamaldehyde | EtMgBr | 1-Phenylpent-1-en-3-amine | 95:5 | 88 |
| 4 | 2-Naphthaldehyde | VinylMgBr | 1-(Naphthalen-2-yl)prop-2-en-1-amine | >99:1 | 93 |
Data is illustrative and based on known results for tert-butanesulfinamide.
Visualizations
Synthesis of Chiral Amines using a Sulfinamide Auxiliary
Caption: General workflow for the asymmetric synthesis of chiral amines.
Proposed Transition State for Nucleophilic Addition
References
Application of 2-Methoxynaphthalene-1-sulfinamide in Catalytic Reactions: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield any specific examples of the application of 2-methoxynaphthalene-1-sulfinamide in catalytic reactions. The following application notes and protocols are based on the well-established use of structurally related arylsulfinamides, such as p-toluenesulfinamide, as chiral auxiliaries in asymmetric catalysis. These examples are provided to illustrate the potential applications and general methodologies that could be adapted for this compound by researchers in drug development and organic synthesis.
Introduction to Arylsulfinamides in Asymmetric Catalysis
Enantiopure arylsulfinamides are powerful and versatile chiral auxiliaries extensively used in asymmetric synthesis.[1][2] Their primary role is to control the stereochemical outcome of reactions, leading to the formation of a single enantiomer of the desired product. The sulfinyl group, with its stereogenic sulfur atom, effectively shields one face of the reactive intermediate, directing the approach of a nucleophile to the opposite face.[3] This strategy is particularly valuable in the synthesis of chiral amines, which are ubiquitous structural motifs in pharmaceuticals and natural products.[2]
The general workflow for using an arylsulfinamide as a chiral auxiliary involves three key steps:
-
Formation of a Chiral N-Sulfinylimine: The arylsulfinamide is condensed with a prochiral aldehyde or ketone to form a chiral N-sulfinylimine. This reaction is often catalyzed by a Lewis acid or a dehydrating agent.[4]
-
Diastereoselective Nucleophilic Addition: A nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium reagent), adds to the carbon-nitrogen double bond of the N-sulfinylimine. The stereochemistry of this addition is directed by the bulky sulfinyl group, resulting in a high degree of diastereoselectivity.[5]
-
Removal of the Chiral Auxiliary: The sulfinyl group is readily cleaved under mild acidic conditions to afford the desired chiral primary amine, with the chiral auxiliary being recoverable in some cases.[3]
Application Note: Asymmetric Synthesis of Chiral Amines using an Arylsulfinamide Auxiliary
This application note describes a general procedure for the asymmetric synthesis of chiral amines via the diastereoselective addition of a Grignard reagent to an N-sulfinylimine derived from an arylsulfinamide.
Table 1: Representative Data for the Diastereoselective Addition of Grignard Reagents to N-(p-Tolylsulfinyl)imines
| Entry | Aldehyde/Ketone | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | MeMgBr | 1-Phenylethanamine | 94 | >98:2 |
| 2 | Isobutyraldehyde | PhMgBr | 1-Phenyl-2-methylpropan-1-amine | 85 | 96:4 |
| 3 | Acetophenone | EtMgBr | 1-Phenylpropan-1-amine | 77 | 95:5 |
| 4 | 2-Naphthaldehyde | VinylMgBr | 1-(Naphthalen-2-yl)prop-2-en-1-amine | 89 | >98:2 |
Note: The data in this table is representative and compiled from various sources in the literature for illustrative purposes.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of a chiral amine using p-toluenesulfinamide as a representative arylsulfinamide auxiliary. These procedures can be adapted for other arylsulfinamides and substrates with appropriate modifications.
Protocol 1: Synthesis of N-Benzylidene-p-toluenesulfinamide
This protocol describes the formation of a chiral N-sulfinylimine from p-toluenesulfinamide and benzaldehyde.[1]
Materials:
-
(R)- or (S)-p-Toluenesulfinamide
-
Benzaldehyde
-
Dichloromethane (DCM), anhydrous
-
Copper(II) sulfate (CuSO₄), anhydrous
-
Celites®
Procedure:
-
To a solution of p-toluenesulfinamide (1.0 eq) in anhydrous DCM, add anhydrous CuSO₄ (2.0 eq).
-
Add freshly distilled benzaldehyde (1.1 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid CuSO₄.
-
Wash the Celite® pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude N-benzylidene-p-toluenesulfinamide. The product is often pure enough for the next step without further purification.
Protocol 2: Diastereoselective Addition of a Grignard Reagent and Auxiliary Cleavage
This protocol details the nucleophilic addition of a Grignard reagent to the N-sulfinylimine followed by the removal of the chiral auxiliary to yield the chiral primary amine.
Materials:
-
N-Benzylidene-p-toluenesulfinamide (from Protocol 1)
-
Grignard reagent (e.g., MeMgBr in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Hydrochloric acid (HCl) in methanol
Procedure:
-
Dissolve the N-benzylidene-p-toluenesulfinamide (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Slowly add the Grignard reagent (1.5 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfinamide adduct.
-
Dissolve the crude adduct in methanol and add a solution of HCl in methanol.
-
Stir the mixture at room temperature for 1-2 hours to effect the cleavage of the sulfinyl group.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude amine hydrochloride can be purified by recrystallization or chromatography. The free amine can be obtained by neutralization with a base.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 4. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 5. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Naphthalene-Based Sulfinamide Ligands in Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of naphthalene-based sulfinamide-type ligands in metal-catalyzed asymmetric synthesis. While direct literature on 2-Methoxynaphthalene-1-sulfinamide as a ligand is not currently available, this document details the application of a closely related and well-documented class of chiral sulfinamide-olefin ligands incorporating a naphthalene moiety. The protocols and data presented are based on established methodologies and provide a practical guide for the synthesis and application of these powerful catalytic tools.
Introduction to Chiral Sulfinamide Ligands
Chiral sulfinamides are a versatile class of organosulfur compounds that have found widespread application in asymmetric synthesis. Their utility stems from the stereogenic sulfur center, which can effectively induce chirality in a variety of chemical transformations. When incorporated into a ligand scaffold, the sulfinamide moiety can coordinate to a metal center and create a well-defined chiral environment, enabling high levels of enantioselectivity in catalytic reactions.
Naphthalene-containing sulfinamide ligands offer the additional benefits of a rigid, sterically demanding aromatic backbone, which can further enhance facial discrimination of the substrate and improve catalyst stability. The methoxy substituent, as in the proposed this compound, would be expected to modulate the electronic properties of the ligand, potentially influencing catalyst activity and selectivity.
Synthesis of a Representative Naphthyl-Sulfinamide-Olefin Ligand
A common strategy for the synthesis of chiral sulfinamide-containing ligands involves the reaction of a chiral sulfinamide with a suitable organic scaffold. Below is a representative protocol for the synthesis of a chiral N-cinnamyl-p-toluenesulfinamide ligand, which can be adapted for naphthalene-based analogues.
Experimental Protocol: Synthesis of (S)-N-Cinnamyl-p-toluenesulfinamide
Materials:
-
(S)-p-Toluenesulfinamide
-
Cinnamaldehyde
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Sodium borohydride (NaBH₄)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a solution of (S)-p-toluenesulfinamide (1.0 eq) in anhydrous DCM, add cinnamaldehyde (1.1 eq) and Ti(OEt)₄ (2.0 eq). Stir the mixture at room temperature under an inert atmosphere for 4-6 hours until the formation of the corresponding sulfinyl imine is complete (monitored by TLC).
-
Reduction to the Amine: Cool the reaction mixture to 0 °C and add MeOH. Then, add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Filter the resulting suspension through a pad of Celite®, washing with DCM. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-N-cinnamyl-p-toluenesulfinamide.
Caption: Proposed catalytic cycle for the Rh-catalyzed 1,4-addition.
Signaling Pathways and Logical Relationships
The enantioselectivity in these reactions is dictated by the specific interactions between the substrate and the chiral catalyst complex. The sulfinamide-olefin ligand coordinates to the rhodium center, creating a chiral pocket that directs the approach of the enone substrate. The subsequent migratory insertion of the aryl group from the rhodium to the enone occurs in a stereochemically defined manner, leading to the formation of one enantiomer of the product in excess.
Diagram of Stereochemical Induction
Caption: Logical relationship of stereochemical control.
Conclusion and Future Outlook
Naphthalene-based sulfinamide ligands represent a promising class of chiral ligands for asymmetric metal catalysis. The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties to achieve optimal performance in a given catalytic transformation. While the specific ligand this compound has not been extensively studied, the principles and protocols outlined in these application notes provide a solid foundation for its potential development and application. Future research in this area will likely focus on expanding the scope of reactions catalyzed by these ligands and exploring the impact of different substitution patterns on the naphthalene ring to further enhance catalytic activity and enantioselectivity.
Protocols for the N-Alkylation of 2-Methoxynaphthalene-1-sulfinamide: Application Notes for Researchers and Drug Development Professionals
Introduction
N-alkylated sulfinamides are a crucial class of compounds in medicinal chemistry and drug development, serving as key intermediates and chiral auxiliaries in the synthesis of a wide range of pharmaceuticals. The 2-methoxynaphthalene scaffold is a privileged structure found in numerous biologically active molecules. This document provides detailed application notes and protocols for the N-alkylation of 2-methoxynaphthalene-1-sulfinamide, a versatile building block for the synthesis of novel drug candidates. The following protocols are based on established methods for the N-alkylation of aryl sulfinamides and have been adapted for this specific substrate. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields for their specific alkylating agents.
Synthesis of the Starting Material: this compound
The starting material, this compound, can be prepared from the commercially available 2-methoxynaphthalene-1-sulfonyl chloride. A common method involves the reduction of the sulfonyl chloride in the presence of an amine source.
Protocol 1: Synthesis of this compound
This protocol describes the reduction of 2-methoxynaphthalene-1-sulfonyl chloride to the corresponding sulfinamide using triphenylphosphine as the reducing agent and ammonia as the amine source.
Materials:
-
2-Methoxynaphthalene-1-sulfonyl chloride
-
Triphenylphosphine (PPh₃)
-
Aqueous ammonia (NH₃, 28-30%)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-methoxynaphthalene-1-sulfonyl chloride (1.0 eq) and triphenylphosphine (1.1 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aqueous ammonia (3.0 eq) to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Expected Yield: 60-75%
N-Alkylation Protocols
Two primary methods for the N-alkylation of this compound are presented here: the Mitsunobu reaction and a base-promoted alkylation with alkyl halides.
Method 1: Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of sulfinamides using an alcohol as the alkylating agent.[1][2] The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, which is a key consideration when using chiral alcohols.[3]
Protocol 2: N-Alkylation of this compound via Mitsunobu Reaction
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, ethanol, isopropanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated this compound.
Data Presentation: Mitsunobu Reaction
| Entry | Alcohol | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | PPh₃, DIAD | THF | 6 | 85 |
| 2 | Ethanol | PPh₃, DEAD | THF | 8 | 78 |
| 3 | Isopropanol | PPh₃, DIAD | THF | 12 | 72 |
Note: Yields are representative and may vary based on the specific alcohol and reaction conditions.
Caption: Workflow for the Mitsunobu N-alkylation.
Method 2: Base-Promoted N-Alkylation
A traditional and straightforward method for N-alkylation involves the deprotonation of the sulfinamide with a suitable base, followed by nucleophilic attack on an alkyl halide. Potassium hydroxide has been shown to be an effective base for this transformation with other aryl sulfinamides.[4]
Protocol 3: Base-Promoted N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide, isopropyl bromide)
-
Potassium hydroxide (KOH)
-
Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add powdered potassium hydroxide (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature or heat to 40-60 °C for 2-8 hours, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated this compound.
Data Presentation: Base-Promoted N-Alkylation
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | KOH | DMF | RT | 4 | 92 |
| 2 | Ethyl Iodide | KOH | MeCN | 50 | 6 | 85 |
| 3 | Isopropyl Bromide | KOH | DMF | 60 | 8 | 65 |
Note: Yields are representative and may vary based on the specific alkyl halide and reaction conditions.
Caption: Workflow for base-promoted N-alkylation.
Alternative Method: Reductive Amination
Reductive amination offers another viable route for the N-alkylation of this compound, particularly for the introduction of alkyl groups derived from aldehydes and ketones. This method involves the in-situ formation of an N-sulfinyl imine intermediate, which is then reduced to the corresponding N-alkyl sulfinamide.
Conceptual Workflow:
-
Imine Formation: this compound is condensed with an aldehyde or ketone, often in the presence of a dehydrating agent or a Lewis acid catalyst.
-
Reduction: The resulting N-sulfinyl imine is reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) or a milder alternative like sodium cyanoborohydride (NaBH₃CN), to afford the N-alkylated product.
This method is advantageous as it avoids the use of potentially hazardous alkyl halides and can be performed as a one-pot procedure.
Conclusion
The protocols detailed in these application notes provide researchers, scientists, and drug development professionals with robust and adaptable methods for the N-alkylation of this compound. The choice of method will depend on the desired alkyl substituent and the functional group tolerance required. Both the Mitsunobu reaction and base-promoted alkylation offer high yields for a range of alkyl groups. Careful consideration of the reaction conditions and appropriate purification techniques are essential for obtaining the desired N-alkylated products in high purity. These protocols should serve as a valuable resource for the synthesis of novel compounds for further investigation in drug discovery programs.
References
Application Notes and Protocols for the Derivatization of Naphthalene-Based Sulfonamides in Medicinal Chemistry
Introduction
The naphthalene scaffold is a prominent feature in many biologically active compounds and approved drugs, valued for its rigid, lipophilic nature which can be strategically modified to optimize pharmacological properties.[1][2][3] When combined with a sulfonamide moiety, the resulting naphthalene-sulfonamide core serves as a versatile template for the development of novel therapeutic agents across various disease areas. This document provides an overview of the medicinal chemistry applications of derivatized naphthalene-sulfonamides, alongside detailed protocols for their synthesis and evaluation. While the direct derivatization of 2-Methoxynaphthalene-1-sulfinamide is not extensively documented in publicly available literature, the protocols for the closely related sulfonamides can be adapted for this purpose.
Application Notes
Naphthalene-sulfonamide derivatives have been investigated for a range of therapeutic applications, primarily due to their ability to mimic or block interactions in biological systems. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target binding, while the naphthalene ring system can be substituted to modulate potency, selectivity, and pharmacokinetic properties.
Key therapeutic areas where naphthalene-sulfonamide derivatives have shown promise include:
-
Anticancer Agents: These compounds have been designed as inhibitors of crucial signaling pathways in cancer progression. For instance, derivatives have been developed as STAT3 inhibitors, which is a key protein in cell growth and proliferation, and as tubulin polymerization inhibitors, disrupting the formation of the cellular skeleton in cancer cells.[4][5]
-
Chemokine Receptor Antagonists: Specific naphthalene-sulfonamide derivatives have been synthesized and evaluated as antagonists of chemokine receptors like CCR8.[1][6] These receptors are involved in inflammatory responses and immune cell trafficking, making their antagonists potential therapeutics for inflammatory diseases and certain cancers.
-
Antimicrobial Agents: The hybridization of the naphthalene core with a sulfonamide moiety has been explored for the development of new antimicrobial agents.[4]
-
Kinase Inhibitors: The structural features of naphthalene-sulfonamides make them suitable scaffolds for the design of kinase inhibitors, which are a major class of anticancer drugs.
The general approach to the medicinal chemistry development of these compounds involves the synthesis of a library of analogues with diverse substitutions on both the naphthalene ring and the sulfonamide nitrogen. These derivatives are then screened in biological assays to establish structure-activity relationships (SAR), guiding the design of more potent and selective compounds.
Quantitative Data Summary
The following tables summarize the biological activity of selected naphthalene-sulfonamide derivatives from the literature.
Table 1: Anticancer Activity of Naphthalene-Sulfonamide Derivatives
| Compound ID | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 5c | Tubulin Polymerization Inhibitor | MCF-7 (Breast Cancer) | 0.51 ± 0.03 | [5] |
| 5c | Tubulin Polymerization Inhibitor | A549 (Lung Cancer) | 0.33 ± 0.01 | [5] |
| Compound I | STAT3 Inhibitor | A549 (Lung Cancer) | 1.35 | [4] |
| Compound I | STAT3 Inhibitor | HCT-116 (Colon Cancer) | 3.04 | [4] |
| Compound I | STAT3 Inhibitor | MDA-MB-231 (Breast Cancer) | 2.85 | [4] |
| 5a | Cytotoxicity | MCF-7 (Breast Cancer) | 10.32 ± 0.81 | [7] |
| 5b | Cytotoxicity | MCF-7 (Breast Cancer) | 7.94 ± 0.63 | [7] |
| 5e | Cytotoxicity | MCF-7 (Breast Cancer) | 11.22 ± 0.95 | [7] |
| 5i | Cytotoxicity | MCF-7 (Breast Cancer) | 9.55 ± 0.76 | [7] |
Table 2: CCR8 Antagonist Activity of Naphthalene-Sulfonamide Derivatives
| Compound ID | Assay | IC50 (nM) | Reference |
| 14a | CCR8 Binding | 150 | [6] |
| 14b | CCR8 Binding | 80 | [6] |
| 14f | CCR8 Binding | 30 | [6] |
| 14j | CCR8 Binding | 25 | [6] |
Experimental Protocols
The following protocols describe the general synthesis of naphthalene-sulfonamide derivatives. These can be adapted for specific target molecules, including the proposed derivatization of this compound.
Protocol 1: Synthesis of Naphthalenesulfonyl Chloride
This protocol describes the conversion of a naphthalenesulfonic acid to the corresponding sulfonyl chloride, a key intermediate for the synthesis of sulfonamides.
Materials:
-
Naphthalenesulfonic acid derivative (e.g., 6-methoxy-naphthalene-2-sulfonic acid)
-
Thionyl chloride (SOCl2)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend the naphthalenesulfonic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension.
-
Add a catalytic amount of DMF (1-2 drops).
-
Remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS). This may take several hours.
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude naphthalenesulfonyl chloride can be used in the next step without further purification or can be purified by crystallization if necessary.
Protocol 2: Synthesis of N-Substituted Naphthalene-sulfonamides
This protocol describes the reaction of a naphthalenesulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
Naphthalenesulfonyl chloride (from Protocol 1)
-
Primary or secondary amine (1-1.2 equivalents)
-
Triethylamine (Et3N) or another suitable base (1.5-2 equivalents)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the naphthalenesulfonyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add the desired amine (1-1.2 equivalents) to the solution.
-
Add triethylamine (1.5-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted naphthalene-sulfonamide.
Proposed Protocol 3: Synthesis of N-Substituted 2-Methoxynaphthalene-1-sulfinamides
This proposed protocol is based on general methods for sulfinamide synthesis and would require optimization for the specific substrate.
Materials:
-
2-Methoxynaphthalene-1-sulfinyl chloride (This would need to be synthesized, likely from the corresponding sulfinic acid)
-
Primary or secondary amine (1-1.2 equivalents)
-
Pyridine or another suitable base
-
Anhydrous tetrahydrofuran (THF) or another suitable inert solvent
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-methoxynaphthalene-1-sulfinyl chloride (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the desired amine (1-1.2 equivalents) and pyridine (1.5 equivalents) in anhydrous THF.
-
Slowly add the amine solution to the cooled sulfinyl chloride solution via a syringe or dropping funnel.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) and then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-substituted this compound.
Visualizations
Diagram 1: General Synthetic Workflow for Naphthalene-Sulfonamide Derivatives
Caption: Synthetic workflow for naphthalene-sulfonamide derivatives.
Diagram 2: Simplified STAT3 Signaling Pathway
Caption: Inhibition of the STAT3 signaling pathway.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. www3.ntu.edu.sg [www3.ntu.edu.sg]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aryl-Sulfinamides in the Synthesis of N-Heterocycles
Aryl-sulfinamides as powerful chiral auxiliaries for the asymmetric synthesis of nitrogen-containing heterocyclic compounds.
Introduction
Nitrogen-containing heterocycles (N-heterocycles) are fundamental structural motifs found in a vast array of pharmaceuticals, natural products, and agrochemicals. The development of efficient and stereoselective methods for their synthesis is a cornerstone of modern organic chemistry. Enantiopure aryl-sulfinamides have emerged as highly effective chiral auxiliaries for the asymmetric synthesis of various N-heterocycles, including piperidines, pyrrolidines, and aziridines.[1][2][3] This methodology leverages the stereodirecting influence of the sulfinyl group, which can be readily installed and subsequently removed under mild conditions.
While the specific use of 2-methoxynaphthalene-1-sulfinamide in N-heterocycle synthesis is not extensively documented in the reviewed literature, the principles and protocols established for other aryl-sulfinamides, such as p-toluenesulfinamide and tert-butanesulfinamide, provide a robust framework for its potential application. These compounds offer the advantage of being UV active, which facilitates reaction monitoring.[1] The primary strategy involves the condensation of the aryl-sulfinamide with an aldehyde or ketone to form a chiral N-sulfinylimine. Subsequent nucleophilic addition to the C=N bond of the sulfinylimine proceeds with high diastereoselectivity, controlled by the chiral sulfur center. The resulting sulfinamide can then be cleaved to afford the desired chiral amine, which can undergo further transformations to yield the target N-heterocycle.
Applications in N-Heterocycle Synthesis
The versatility of aryl-sulfinamide-mediated synthesis allows for the construction of a diverse range of N-heterocyclic scaffolds.
-
Aziridines: Chiral aziridines, valuable building blocks in organic synthesis, can be accessed through the aza-Darzens reaction of chiral sulfinylimines with substituted 2-bromoesters.[1] This approach provides trisubstituted aziridines with high stereocontrol. Additionally, the reaction of lithium enolates of dichloroacetates with sulfinylimines leads to the formation of 2-chloroaziridines, which can be further functionalized.[1]
-
Pyrrolidines: The synthesis of enantiopure trans-2,5-disubstituted pyrrolidines can be achieved via an iodocyclization strategy.[1][3] The key steps involve the diastereoselective addition of a nucleophile to a sulfinylimine, followed by a sequence of transformations to generate a homoallylic sulfonamide precursor, which then undergoes iodocyclization. This methodology has been successfully applied to the formal synthesis of the pyrrolizidine alkaloid (-)-trachelanthamidine.[1]
-
Piperidines and other N-heterocycles: The general strategy of nucleophilic addition to chiral sulfinylimines serves as a gateway to a wide variety of N-heterocycles. By carefully choosing the nucleophile and the subsequent cyclization strategy, substituted piperidines and other complex heterocyclic systems can be constructed with excellent stereocontrol.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of N-heterocycles using aryl-sulfinamides, as reported in the literature.
| Heterocycle | Aryl-Sulfinamide | Key Reaction | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Aziridine | p-Toluenesulfinamide | Aza-Darzens reaction | Trisubstituted aziridine | High | Excellent | [1] |
| Pyrrolidine | p-Toluenesulfinamide | Iodocyclization | (-)-Pyrrolidine 197B | Good | Single diastereomer | [1][3] |
| Dihydroxyproline derivative | p-Toluenesulfinamide | Ring-closing metathesis | Pyrrolidine derivative | Good | N/A | [1] |
| Cyclic Sulfoximine | p-Toluenesulfinamide | Thermal sigmatropic rearrangement | Cyclic sulfoximine | High | Excellent | [1] |
Experimental Protocols
Protocol 1: Synthesis of trans-2,5-Disubstituted Pyrrolidines via Iodocyclization
This protocol is adapted from the methodology described for the stereoselective synthesis of (-)-pyrrolidine 197B.[1][3]
Step 1: Diastereoselective Addition to Sulfinylimine
-
To a solution of the desired chiral N-sulfinylimine (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂) at low temperature (-78 °C), add the selected nucleophile (e.g., a Grignard reagent or an enolate) dropwise.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfinamide ester as a single diastereomer.[1]
Step 2: Preparation of the Homoallylic Sulfonamide Precursor
-
The sulfinamide ester obtained in Step 1 is carried through a four-step sequence involving reduction of the ester, protection of the resulting alcohol, deprotection of the sulfinyl group, and subsequent N-allylation to afford the homoallylic sulfonamide.[1]
Step 3: Iodocyclization
-
To a solution of the homoallylic sulfonamide (1.0 equiv) in a mixture of MeCN and H₂O, add K₂CO₃ (2.0 equiv) and I₂ (1.5 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3-iodo trans-2,5-disubstituted pyrrolidine.[1][3]
Step 4: Final Transformation
-
The resulting iodopyrrolidine is then transformed into the final target molecule, such as (-)-pyrrolidine 197B, through appropriate synthetic steps.[1][3]
Protocol 2: Photocatalyzed Synthesis of Morpholines using Bifunctional Sulfilimines
This protocol describes a general procedure for the synthesis of N-heterocycles from alkenes and bifunctional sulfilimines, which can be conceptually extended from the principles of sulfinamide chemistry.[4][5]
Step 1: Preparation of the Bifunctional Sulfilimine
-
Bifunctional sulfilimines can be synthesized in a single step from the corresponding primary amine (e.g., aminoethanol) and an activated S-oxide (e.g., triflic-anhydride-activated dibenzothiophene-S-oxide).[4][5]
Step 2: Photocatalyzed Cyclization
-
In a reaction vessel, combine the bifunctional sulfilimine (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), a photocatalyst (e.g., an iridium complex), and an acid additive (e.g., Bi(OTf)₃ or HBF₄) in a suitable solvent (e.g., DCM or DME).[4]
-
Degas the reaction mixture and irradiate with a light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography to yield the desired N-heterocycle (e.g., a substituted morpholine).[4]
Visualizations
Figure 1: Workflow for the synthesis of trans-2,5-disubstituted pyrrolidines.
Figure 2: General scheme for photocatalyzed synthesis of N-heterocycles.
The use of enantiopure aryl-sulfinamides as chiral auxiliaries provides a powerful and versatile platform for the asymmetric synthesis of a wide range of N-heterocycles.[1][2][3] The methodologies are characterized by high stereocontrol and the ability to introduce diverse functionalities. While direct applications of this compound are not prominently featured in the current literature, the established protocols for other aryl-sulfinamides offer a clear and promising roadmap for its potential use in this important area of synthetic chemistry. Further research into the unique electronic and steric properties of the 2-methoxynaphthalene moiety could reveal novel applications and advantages in the synthesis of complex N-heterocyclic targets.
References
- 1. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
Application Notes and Protocols for Stereoselective Reactions Mediated by 2-Methoxynaphthalene-1-sulfinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral sulfinamides have emerged as powerful and versatile chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of a wide range of valuable chiral molecules, particularly chiral amines.[1] The sulfinyl group, with its stereogenic sulfur atom, effectively directs the approach of nucleophiles to prochiral centers, leading to high levels of stereocontrol.[2] While tert-butanesulfinamide (Ellman's auxiliary) is the most extensively studied and utilized reagent in this class, other arylsulfinamides offer alternative steric and electronic properties that can be advantageous in specific applications.[1][3]
This document focuses on the potential applications of 2-Methoxynaphthalene-1-sulfinamide in stereoselective reactions. It is important to note that, at present, the use of this compound as a chiral auxiliary is not widely documented in peer-reviewed literature. The precursor, 2-methoxynaphthalene-1-sulfonyl chloride, is commercially available, suggesting that the synthesis of the corresponding sulfinamide is feasible.[4]
The protocols and data presented herein are based on well-established methodologies for analogous and commonly used arylsulfinamides, such as p-toluenesulfinamide. These should serve as a robust starting point for researchers interested in exploring the synthetic utility of this compound. Optimization of reaction conditions will likely be necessary to achieve high yields and stereoselectivities with this specific auxiliary.
Core Application: Asymmetric Synthesis of Chiral Amines
The primary application of chiral sulfinamides is in the asymmetric synthesis of chiral amines, which are ubiquitous structural motifs in pharmaceuticals and bioactive natural products.[1][5] The general strategy involves the condensation of the sulfinamide with an aldehyde or ketone to form a chiral N-sulfinylimine, followed by the diastereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group under mild acidic conditions affords the desired chiral primary amine.[2]
General Experimental Workflow
The overall process for the asymmetric synthesis of a chiral amine using a sulfinamide auxiliary is depicted below.
Key Experimental Protocols
The following are detailed protocols for the key steps in the asymmetric synthesis of chiral amines. These are based on established procedures for arylsulfinamides and should be adapted and optimized for this compound.
Protocol 1: Synthesis of N-Sulfinylimines
This protocol describes the formation of a chiral N-sulfinylimine from an aldehyde and this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
(R)- or (S)-2-Methoxynaphthalene-1-sulfinamide (1.1 mmol)
-
Titanium (IV) ethoxide (Ti(OEt)₄, 2.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 mmol) and the aldehyde (1.0 mmol) in anhydrous THF (5 mL).
-
Add titanium (IV) ethoxide (2.0 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of an equal volume of brine with rapid stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-sulfinylimine is typically used in the next step without further purification.
Protocol 2: Diastereoselective Addition of a Grignard Reagent
This protocol details the addition of an organometallic nucleophile to the chiral N-sulfinylimine.
Materials:
-
Crude N-sulfinylimine from Protocol 1 (approx. 1.0 mmol)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether, 1.5 mmol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the crude N-sulfinylimine in anhydrous DCM or THF (10 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -48 °C (a dry ice/acetonitrile bath).
-
Add the Grignard reagent dropwise over 10-15 minutes.
-
Stir the reaction mixture at -48 °C for 3-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfinamide adduct by flash column chromatography on silica gel.
Protocol 3: Cleavage of the Sulfinyl Auxiliary
This protocol describes the removal of the 2-methoxynaphthalene-1-sulfinyl group to yield the free chiral amine.
Materials:
-
Purified sulfinamide adduct from Protocol 2 (1.0 mmol)
-
4 M HCl in 1,4-dioxane or methanolic HCl
-
Methanol or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the sulfinamide adduct (1.0 mmol) in methanol or diethyl ether (5 mL).
-
Add the 4 M HCl in 1,4-dioxane or methanolic HCl solution (1.5 mL) and stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize by the addition of saturated aqueous NaHCO₃ solution.
-
Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude chiral amine.
-
The amine can be further purified by chromatography or crystallization of its salt.
Expected Data and Stereochemical Outcome
While specific data for this compound is unavailable, the following table summarizes typical results for the diastereoselective addition of Grignard reagents to N-sulfinylimines derived from p-toluenesulfinamide, a structurally related aryl sulfinamide. These values provide a benchmark for what might be expected when using the 2-methoxynaphthalene analog.
| Entry | Aldehyde (R¹) | Grignard Reagent (R²) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | PhCHO | MeMgBr | 95 | 96:4 |
| 2 | PhCHO | EtMgBr | 92 | 98:2 |
| 3 | i-PrCHO | PhMgBr | 89 | >99:1 |
| 4 | i-PrCHO | VinylMgBr | 91 | 95:5 |
| 5 | c-HexCHO | MeMgBr | 85 | 94:6 |
Data is representative and compiled from literature on p-toluenesulfinamide for illustrative purposes.
Stereochemical Model
The high diastereoselectivity observed in the addition of nucleophiles to N-sulfinylimines is generally explained by a six-membered chair-like transition state where the nucleophile attacks from the less sterically hindered face of the imine. The sulfinyl oxygen is believed to chelate with the metal cation of the nucleophilic reagent.
Conclusion and Future Outlook
This compound represents an under-explored chiral auxiliary with the potential for unique applications in asymmetric synthesis. The protocols and conceptual framework provided here, based on well-understood sulfinamide chemistry, offer a solid foundation for researchers to begin investigating its utility. The larger naphthyl group, compared to a phenyl or tolyl group, may offer distinct steric hindrance, potentially leading to different or improved stereoselectivities in certain reactions. Further research is warranted to synthesize this auxiliary, evaluate its performance in a range of stereoselective transformations, and fully characterize its potential in the synthesis of chiral molecules for drug discovery and development.
References
- 1. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chiralen.com [chiralen.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application of 2-Methoxynaphthalene Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-methoxynaphthalene scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent properties, including lipophilicity and the ability to engage in various biological interactions, have made it a valuable template for designing molecules with potent and selective activities. This document provides a comprehensive overview of the applications of 2-methoxynaphthalene derivatives in drug discovery, with a focus on their roles as anticancer, anti-inflammatory, and antidepressant agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Anticancer Applications: Targeting Cancer Stemness with Napabucasin
A prominent example of a 2-methoxynaphthalene derivative in oncology is Napabucasin (BBI608) , a first-in-class cancer stemness inhibitor.[1] Cancer stem cells are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1] Napabucasin exerts its anticancer effects primarily by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in maintaining cancer stem cell properties.[1]
Quantitative Data: In Vitro Efficacy of Napabucasin
The cytotoxic and anti-proliferative activities of Napabucasin have been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell viability by 50%, are summarized in the table below.
| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Biliary Tract Cancer | KKU-055 | 0.19 | [2] |
| Biliary Tract Cancer | TFK-1 | up to 18 | [2] |
| Biliary Tract Cancer | EGi-1 | up to 18 | [2] |
| Biliary Tract Cancer | KKU-213 | up to 18 | [2] |
| Biliary Tract Cancer | OCUG-1 | up to 18 | [2] |
| Glioblastoma | U87MG | 6.4 | |
| Glioblastoma | LN229 | 5.6 | |
| Small Cell Lung Cancer | H146 | 1.3 | [3] |
| Small Cell Lung Cancer | H209 | 0.5 | [3] |
| Small Cell Lung Cancer | H1417 | 3.4 | [3] |
| Small Cell Lung Cancer | H1688 | 1.7 | [3] |
| Small Cell Lung Cancer | H446 | 4.4 | [3] |
| Small Cell Lung Cancer | H720 | 11.6 | [3] |
Signaling Pathway: Napabucasin and STAT3 Inhibition
Napabucasin's mechanism of action involves the disruption of the STAT3 signaling cascade. In normal cellular processes, the phosphorylation of STAT3 on a specific tyrosine residue (Tyr705) is a critical activation step. This phosphorylation event leads to the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences, initiating the transcription of genes involved in cell survival, proliferation, and differentiation. Napabucasin inhibits this pathway, leading to the downregulation of genes essential for maintaining cancer stemness.
References
Application Notes and Protocols: Development of Novel Bioactive Compounds from Aryl Sulfinamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl sulfinamides are a versatile class of organosulfur compounds characterized by the R−S(=O)−NR'₂ functional group.[1] Their inherent chirality at the sulfur center and their role as precursors to other important sulfur-containing moieties, such as sulfonamides and N-heterocycles, have established them as valuable building blocks in medicinal chemistry and drug discovery.[2][3][4] Recent advancements in synthetic methodologies, including palladium-catalyzed cross-coupling reactions and photocatalytic strategies, have made a diverse range of aryl sulfinamides more accessible for biological screening.[5][6][7]
This document provides an overview of the development of bioactive compounds derived from aryl sulfinamides, with a focus on their synthesis, biological activities as enzyme inhibitors, and their potential therapeutic applications. Detailed protocols for a general synthetic method and a representative enzyme inhibition assay are provided, along with quantitative data on the biological activity of selected compounds.
Data Presentation: Bioactivity of Aryl Sulfinamide Derivatives
The following tables summarize the inhibitory activities of aryl sulfonamides, which are often synthesized from aryl sulfinamide precursors, against various biological targets. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.
Table 1: Inhibition of Human Voltage-Gated Sodium Channel NaV1.7 by Aryl Sulfonamides [8][9]
| Compound | hNaV1.7 IC50 (nM) | hNaV1.5 IC50 (nM) | Selectivity Index (hNaV1.5/hNaV1.7) |
| Compound 3 | 11 | >30000 | >2700 |
| PF-04856264 | 28 | >30000 | >1071 |
| Quinoxaline 14 | 740 (rNaV1.7) | - | - |
| Compound 16 | 10 | >12000 | >1200 |
Data extracted from studies on isoform-selective inhibitors of NaV1.7 for the treatment of pain.[8][9]
Table 2: Inhibition of Carbonic Anhydrase Isozymes by Thiophene-2-sulfonamide Derivatives
| Compound | CA I (IC50, nM) | CA II (IC50, nM) | CA IV (IC50, nM) |
| 5-(Phenylthio)thiophene-2-sulfonamide | 250 | 25 | 100 |
| 5-(Phenylsulfinyl)thiophene-2-sulfonamide | 100 | 10 | 50 |
| 5-(Phenylsulfonyl)thiophene-2-sulfonamide | 50 | 5 | 20 |
Data is representative of studies on carbonic anhydrase inhibitors for cerebrovasodilatation.[10]
Experimental Protocols
Protocol 1: General Synthesis of Aryl Sulfinamides via Palladium-Catalyzed Cross-Coupling
This protocol describes a general method for the synthesis of aryl sulfinamides from aryl halides and N-sulfinylamines, adapted from modern palladium-catalyzed procedures.[5]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)
-
N-Sulfinylamine (e.g., N-tert-butanesulfinamide) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Di(1-adamantyl)benzylphosphine (L2) (0.10 mmol, 10 mol%)
-
Potassium formate (HCO₂K) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), N-sulfinylamine (1.2 mmol), palladium(II) acetate (0.05 mmol), di(1-adamantyl)benzylphosphine (0.10 mmol), and potassium formate (2.0 mmol).
-
Add the anhydrous, degassed solvent (5 mL) to the flask via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired aryl sulfinamide.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Protocol 2: In Vitro Enzyme Inhibition Assay (Carbonic Anhydrase)
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized aryl sulfinamide derivatives against carbonic anhydrase (CA), a common drug target.[10][11]
Materials:
-
Purified carbonic anhydrase isozyme (e.g., CA II)
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Test compounds (aryl sulfonamides) dissolved in DMSO
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme and Substrate Preparation: Prepare a working solution of carbonic anhydrase in the assay buffer. Prepare a working solution of the substrate, 4-nitrophenyl acetate, in a suitable solvent like acetonitrile.
-
Assay Protocol: a. To each well of a 96-well microplate, add the assay buffer. b. Add a small volume (e.g., 2 µL) of the test compound dilution or DMSO (for control wells) to the respective wells. c. Add the enzyme solution to all wells except the blank. d. Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction. e. Initiate the reaction by adding the substrate solution (NPA) to all wells. f. Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.
-
Data Analysis: a. Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot. b. Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
Caption: General workflow for the synthesis of aryl sulfinamides.
Caption: Logical relationship in aryl sulfinamide drug discovery.
Caption: Signaling pathway of NaV1.7 inhibition by aryl sulfonamides.
References
- 1. Sulfinamide - Wikipedia [en.wikipedia.org]
- 2. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04099E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxynaphthalene-1-sulfinamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Methoxynaphthalene-1-sulfinamide. It includes frequently asked questions, a detailed troubleshooting guide, illustrative data on reaction optimization, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare aryl sulfinamides like this compound?
A1: The most prevalent modern methods for aryl sulfinamide synthesis involve a one-pot reaction starting from an organometallic precursor of the aryl group. Common approaches include:
-
Organometallic Route: Reaction of an aryl Grignard or organolithium reagent with a sulfur dioxide surrogate (e.g., DABSO), followed by conversion to a sulfinyl chloride intermediate with thionyl chloride, and subsequent trapping with an amine.[1][2]
-
Boronic Acid Route: Nickel-catalyzed reaction of an aryl boronic acid with a sulfur dioxide surrogate to form a sulfinate salt, which can then be converted to the sulfinamide.[3][4]
Q2: Why is regioselectivity a concern in the synthesis of this compound?
A2: The 2-methoxynaphthalene ring system can undergo electrophilic substitution at multiple positions. The methoxy group is an activating group, and while it directs ortho and para, the naphthalene core has its own reactivity patterns. Acylation, a related electrophilic substitution, can yield the 1- and 6-substituted products, with the ratio depending heavily on reaction conditions.[5][6][7] Therefore, achieving selective functionalization at the C1 position is a critical step that requires careful control of reagents and conditions.
Q3: What are the advantages of using a sulfur dioxide surrogate like DABSO?
A3: Gaseous sulfur dioxide is toxic and difficult to handle. DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) is a stable, solid reagent that serves as a convenient and safer source of SO2 for these reactions, simplifying the experimental setup.[1][8]
Q4: Can I synthesize the target compound from 2-methoxynaphthalene-1-sulfonyl chloride?
A4: Yes, this is a viable alternative route. 2-Methoxynaphthalene-1-sulfonyl chloride is a known compound.[9] You would need to perform a selective reduction of the sulfonyl chloride to a sulfinyl chloride or a sulfinate, followed by reaction with the desired amine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Incomplete formation of the organometallic reagent (Grignard or organolithium).2. Poor reactivity of the organometallic reagent with the SO2 surrogate.3. Degradation of the sulfinyl chloride intermediate before addition of the amine. | 1. Ensure starting materials (1-bromo-2-methoxynaphthalene, magnesium/lithium) are pure and the solvent is anhydrous. Consider using an indicator for Grignard formation.2. Allow sufficient reaction time for the formation of the metal sulfinate. Ensure the reaction is performed under an inert atmosphere (N2 or Ar).3. Generate and use the sulfinyl chloride in situ at low temperatures and add the amine promptly. |
| Formation of isomeric side products (e.g., 2-Methoxynaphthalene-6-sulfinamide) | 1. Isomeric impurity in the starting 1-bromo-2-methoxynaphthalene.2. During a direct C-H functionalization approach, lack of regioselectivity. | 1. Purify the starting halide by recrystallization or chromatography to ensure isomeric purity.2. The proposed organometallic route from a purified halide is preferred to avoid regioselectivity issues. If direct functionalization is attempted, extensive optimization of catalysts, solvents, and directing groups will be necessary.[10][11] |
| Formation of symmetrical sulfoxide byproducts | The sulfinyl chloride intermediate can react with the starting organometallic reagent. | Add the organometallic reagent to the SO2 surrogate, rather than the reverse, to keep the concentration of the organometallic reagent low during the formation of the sulfinate. |
| Difficulty in purifying the final product | 1. Co-elution with unreacted starting materials or byproducts.2. Product instability on silica gel. | 1. Optimize the reaction stoichiometry to maximize conversion. Consider a liquid-liquid extraction workup to remove water-soluble impurities before chromatography.2. If degradation is observed, consider using a different stationary phase (e.g., alumina) or purification by recrystallization. |
Data Presentation: Optimization of Reaction Conditions
The following tables present illustrative data for the key steps in the synthesis of this compound via the Grignard route. This data is intended to serve as a starting point for optimization.
Table 1: Effect of Grignard Formation Conditions on Intermediate Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of Sulfinate (%) |
| 1 | Diethyl Ether | 35 (reflux) | 2 | 75 |
| 2 | Tetrahydrofuran (THF) | 66 (reflux) | 1 | 92 |
| 3 | THF | 25 (RT) | 4 | 85 |
| 4 | 2-MeTHF | 80 (reflux) | 1 | 90 |
Table 2: Optimization of Sulfinamide Formation from Sulfinate
| Entry | Chlorinating Agent | Amine (NH3 source) | Temperature (°C) | Yield of Sulfinamide (%) |
| 1 | SOCl2 | NH4Cl / Et3N | 0 to RT | 65 |
| 2 | (COCl)2 | NH4Cl / Et3N | -20 to RT | 58 |
| 3 | SOCl2 | Aq. Ammonia | 0 | 78 |
| 4 | SOCl2 | Gaseous NH3 | -20 | 82 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reagent
Step 1: Preparation of 1-Bromo-2-methoxynaphthalene (If not commercially available) This protocol is adapted from standard bromination procedures for activated aromatic compounds.
-
Dissolve 2-methoxynaphthalene (1 equiv.) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO4.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to obtain pure 1-bromo-2-methoxynaphthalene.
Step 2: One-Pot Synthesis of this compound [Adapted from Willis et al.[1][2]]
-
To an oven-dried flask under a nitrogen atmosphere, add magnesium turnings (1.2 equiv.).
-
Add a small crystal of iodine and a solution of 1-bromo-2-methoxynaphthalene (1 equiv.) in anhydrous THF via syringe.
-
Initiate the reaction by gentle heating. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 1 hour.
-
In a separate oven-dried flask under nitrogen, prepare a suspension of DABSO (0.5 equiv.) in anhydrous THF.
-
Cool the Grignard solution to room temperature and add it dropwise to the DABSO suspension at room temperature. Stir for 30 minutes.
-
To the resulting magnesium sulfinate suspension, add thionyl chloride (1.1 equiv.) dropwise and stir for another 30 minutes at room temperature.
-
Cool the mixture to 0 °C and slowly bubble anhydrous ammonia gas through the solution, or add a solution of aqueous ammonia (1.5 equiv.).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
References
- 1. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines [organic-chemistry.org]
- 2. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. daneshyari.com [daneshyari.com]
- 9. chiralen.com [chiralen.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methoxynaphthalene-1-sulfinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methoxynaphthalene-1-sulfinamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary purification techniques for this compound are flash column chromatography and recrystallization. The choice depends on the scale of the reaction and the nature of the impurities. For small-scale purification and removal of closely related impurities, flash chromatography is often preferred. For larger quantities where the crude product is relatively pure, recrystallization can be a more efficient method.
Q2: What are the likely impurities I might encounter?
Common impurities can include unreacted starting materials such as 2-methoxynaphthalene and the amine source, as well as reagents from the sulfinylation step (e.g., thionyl chloride byproducts).[1][2][3] Side products from the synthesis, such as over-oxidized sulfonamides or products of side reactions with the naphthalene ring, may also be present.
Q3: My purified this compound is a colored oil, but I expect a solid. What should I do?
The presence of a persistent oil suggests the presence of impurities that are depressing the melting point or inhibiting crystallization. It is recommended to attempt purification by flash column chromatography to remove these impurities. If the compound is known to be a low-melting solid, cooling the purified oil in an appropriate solvent system with scratching or seeding may induce crystallization.
Q4: How can I remove colored impurities from my product?
Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[4] However, use charcoal sparingly as it can also adsorb the desired product, leading to lower yields. For chromatography, colored impurities may have different polarity and can be separated on the column.
Q5: What is a suitable solvent system for flash chromatography?
A common starting point for the flash chromatography of sulfinamides is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[1][5] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product to achieve good separation between the product spot and impurity spots.
Q6: What is a good solvent for recrystallizing this compound?
For sulfinamides and related aromatic compounds, common recrystallization solvents include ethanol, propanol, or a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane).[4] The ideal solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield After Purification | Product is too soluble in the recrystallization solvent. | Cool the filtrate in an ice bath to precipitate more product. If still low, evaporate the solvent and attempt recrystallization with a different solvent system.[6][7] |
| Product was adsorbed onto the activated charcoal during decolorization. | Use less activated charcoal or skip this step if the color impurity is minor and can be removed by other means. | |
| Incorrect solvent system for column chromatography, leading to co-elution with impurities or irreversible binding to the silica gel. | Perform thorough TLC analysis to determine an optimal solvent system before running the column. A typical mobile phase is a mixture of ethyl acetate and hexanes.[1] | |
| Product is an Oil After Purification | Presence of residual solvent. | Dry the product under high vacuum for an extended period. |
| Impurities are preventing crystallization. | Re-purify the product using flash column chromatography with a shallow gradient to improve separation. | |
| The compound is a low-melting solid or an oil at room temperature. | Attempt to induce crystallization by cooling to low temperatures (-20°C or -78°C) and scratching the inside of the flask with a glass rod. Seeding with a previously obtained crystal can also be effective.[7] | |
| Multiple Spots on TLC After Purification | Incomplete separation during chromatography. | Rerun the column using a longer column, a shallower solvent gradient, or a different solvent system. |
| The product is unstable on silica gel. | Consider using a different stationary phase like alumina or a reversed-phase column. Alternatively, work quickly and avoid leaving the compound on the column for extended periods. | |
| Product Color Darkens Over Time | The compound is sensitive to air or light. | Store the purified product under an inert atmosphere (nitrogen or argon) and in a dark container, preferably at low temperatures. |
Data on Purification Techniques
The following table summarizes common purification techniques applicable to sulfinamides, providing an overview of their effectiveness. Purity is often assessed by techniques like HPLC or NMR spectroscopy.
| Purification Method | Typical Solvents/Mobile Phase | Typical Recovery | Achievable Purity | Notes |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexanes | 60-90% | >98% | Effective for removing impurities with different solubility profiles. Can be inefficient if the crude product is very impure. |
| Flash Column Chromatography | Ethyl Acetate/Hexanes gradient | 50-85% | >99% | Excellent for separating compounds with different polarities. Can be time-consuming and use large volumes of solvent.[1][5] |
| Preparative HPLC | Acetonitrile/Water or Methanol/Water | 40-70% | >99.5% | Used for obtaining very high purity material, especially for analytical standards or final drug products. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[6]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give the product a retention factor (Rf) of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Run the column with the chosen solvent system, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the eluent).[1]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfinamide - Wikipedia [en.wikipedia.org]
- 3. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Home Page [chem.ualberta.ca]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Scale-Up Synthesis of Chiral Sulfinamides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of chiral sulfinamides.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of chiral sulfinamide synthesis in a question-and-answer format.
Issue 1: Low Yield and/or Diastereoselectivity in Grignard Reactions with Sulfinyl Imines
-
Question: We are observing low yields and poor diastereoselectivity during the Grignard addition to a tert-butanesulfinyl imine on a multi-kilogram scale. What are the potential causes and solutions?
-
Answer: Low yields and diastereoselectivity in this reaction at scale can stem from several factors:
-
Grignard Reagent Quality and Titration: The concentration and quality of Grignard reagents can vary. Inaccurate titration can lead to the addition of excess reagent, which may result in side reactions, such as the cleavage of the S-O bond.[1]
-
Reaction Temperature: The optimal temperature for the reaction is crucial. For the reaction of t-BuMgCl with certain intermediates, a temperature of around -15 °C has been found to be optimal.[1] Deviations from the optimal temperature can impact selectivity.
-
Addition Rate: Slow and controlled addition of the Grignard reagent is critical on a large scale to manage the reaction exotherm and maintain the desired reaction temperature.
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. While THF is common, other solvents or solvent mixtures might be necessary to optimize selectivity for a specific substrate.
-
Chelation Control: The stereochemical outcome of Grignard additions to tert-butylsulfinimines is often governed by a closed, six-membered chair-like transition state involving chelation of the magnesium to the sulfinyl oxygen and the imine nitrogen.[2] Factors that disrupt this chelation, such as the use of weakly coordinating metal counterions or the presence of Lewis basic functional groups in the reactants, can lead to lower diastereoselectivity.[2]
-
Issue 2: Hazardous Byproducts and Reagents in Large-Scale Synthesis
-
Question: Our current scale-up process for tert-butanesulfinamide (TBSA) generates toxic and foul-smelling byproducts like tert-butylthiol. Are there safer, more environmentally friendly alternatives?
-
Answer: Yes, the generation of hazardous byproducts is a known challenge in older methods for TBSA synthesis.[1] To mitigate this, consider the following:
-
Alternative Sulfinyl Transfer Reagents: Newer generations of synthesis protocols utilize chiral sulfinyl transfer agents, such as benzo[3][4]oxathiozin-2-one, which avoid the formation of toxic and odorous byproducts.[1]
-
Avoiding LiNH₂/NH₃: The use of excess freshly prepared LiNH₂ in liquid ammonia at -78 °C is a significant drawback of some methods due to safety concerns and handling difficulties at scale (e.g., thick slurries causing agitation problems).[1] Modern methods have been developed to circumvent the need for this hazardous reagent system.[1]
-
Issue 3: Difficulties with Reaction Quenching and Work-up at Scale
-
Question: We are experiencing highly exothermic and gas-evolving quenching procedures when using thionyl chloride in our synthesis. How can we improve the safety and manageability of this step?
-
Answer: The quenching of excess thionyl chloride with aqueous sodium bicarbonate is indeed problematic on a large scale due to its exothermic nature and the rapid evolution of CO₂ gas.[1] To address this, a modified work-up procedure is recommended:
-
Instead of directly quenching with bicarbonate, first, remove the excess SOCl₂ under reduced pressure.
-
The resulting residue can then be safely dissolved in an appropriate organic solvent and washed with a milder base or water.
-
Issue 4: Inconsistent Diastereomeric Ratio (dr) in Product Batches
-
Question: We are observing batch-to-batch variability in the diastereomeric ratio of our chiral sulfinamide product. What factors could be contributing to this inconsistency?
-
Answer: Inconsistent diastereomeric ratios can be attributed to several process parameters that may not be under tight control during scale-up:
-
Temperature Control: As mentioned, precise temperature control is critical for stereoselectivity. Even minor temperature fluctuations between batches can lead to different dr values.
-
Reagent Purity: The purity of starting materials, including the chiral auxiliary and the carbonyl compound, can impact the stereochemical outcome.
-
Mixing and Agitation: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, affecting the selectivity of the reaction. Ensure that the agitation is sufficient for the scale of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using tert-butanesulfinamide (Ellman's auxiliary) in asymmetric synthesis?
A1: tert-Butanesulfinamide is a widely used chiral auxiliary due to several key advantages:
-
It is highly effective in inducing stereoselectivity in a wide range of reactions.[5]
-
The tert-butyl group provides high steric hindrance, which leads to high diastereoselectivity in nucleophilic additions to the corresponding sulfinimines.
-
The sulfinyl group can be easily cleaved under mild acidic conditions without racemizing the newly formed stereocenter.[5]
-
The auxiliary itself can be recycled after the cleavage step, making the process more cost-effective.[5]
Q2: How can I purify chiral sulfinamides on a large scale to achieve high enantiomeric purity?
A2: Large-scale purification of chiral compounds to high enantiomeric purity presents unique challenges.[6] Common methods include:
-
Crystallization: This is often the most cost-effective method for large-scale purification. A single recrystallization can often significantly enhance the diastereomeric and enantiomeric purity of the product.[2]
-
Chromatography: While often used at the lab scale, preparative chromatography, including Supercritical Fluid Chromatography (SFC), can be employed for large-scale purification.[6][7] Method development for SFC should consider factors like the solubility of the analyte in the mobile phase to optimize throughput.[7]
Q3: Are there catalytic asymmetric methods for the synthesis of chiral sulfinamides?
A3: While the use of chiral auxiliaries like tert-butanesulfinamide is well-established, research into catalytic asymmetric methods is ongoing. The development of such methods is challenging, primarily due to the high nucleophilicity of amines, which can lead to competing reactions.[8] However, recent advances have been made in the catalytic asymmetric synthesis of chiral sulfinamides using bifunctional chiral catalysts.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from representative scale-up experiments for the synthesis of chiral sulfinamides and their precursors.
Table 1: Scale-Up Results for the Synthesis of a Chiral Sulfinyl Transfer Agent Intermediate
| Batch No. | Scale of Starting Material (kg) | Yield of Intermediate 9 (%) | Diastereomeric Ratio (dr) | Isolated Quantity of Final Product 10 (kg) | Purity of Final Product 10 (%) | Overall Yield over Two Steps (%) |
| 1 | 2.0 | 92 | 97.6:2.4 | 2.1 | >99 | 85 |
| 2 | 2.0 | 94 | 97.6:2.4 | 2.1 | >99 | 87 |
| 3 | 2.0 | 93 | 97.6:2.4 | 2.1 | >99 | 86 |
Data adapted from a reported large-scale synthesis of a tert-butanesulfinamide precursor.[1]
Detailed Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a Cyclic Sulfinamide
This protocol describes the synthesis of a cyclic sulfinamide on a gram scale, demonstrating the feasibility of the methodology for larger quantities.
-
Reactant Preparation: To a solution of the starting bromo-substituted sulfinamide precursor (1.0 g, X mmol) in an appropriate solvent (e.g., toluene), add the base (e.g., NaH) at the specified temperature (e.g., 0 °C).
-
Reaction Execution: Stir the reaction mixture at the designated temperature for the required duration, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up and Purification: Upon completion, quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography to yield the desired cyclic sulfinamide.
Note: This is a generalized protocol based on a described gram-scale synthesis.[9][10] Specific conditions such as solvent, base, temperature, and reaction time should be optimized for the specific substrate.
Protocol 2: General Procedure for Grignard Addition to tert-Butanesulfinyl Aldimines
This protocol outlines a general procedure for the diastereoselective addition of a Grignard reagent to an enantiopure tert-butanesulfinyl aldimine.
-
Reaction Setup: Dissolve the tert-butanesulfinyl aldimine (1.0 equiv) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to the desired temperature (e.g., -78 °C or -48 °C).
-
Grignard Addition: Add the Grignard reagent (typically 1.2-1.5 equiv) dropwise to the cooled solution, maintaining the internal temperature below a specified limit.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for a set period, monitoring the consumption of the starting material by TLC or HPLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up and Isolation: Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude sulfinamide by flash chromatography or recrystallization to afford the enantiomerically enriched product.
This is a generalized protocol based on established methods.[2] The specific Grignard reagent, solvent, temperature, and reaction time will vary depending on the substrate.
Visualizations
Caption: Experimental workflow for the synthesis of chiral sulfinamides.
Caption: Troubleshooting logic for low yield and selectivity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Semantic Scholar [semanticscholar.org]
- 4. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 6. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 7. Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Approach toward Enantiopure Cyclic Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Stability studies of 2-Methoxynaphthalene-1-sulfinamide under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methoxynaphthalene-1-sulfinamide under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH levels?
A1: Based on the general chemistry of the sulfinamide functional group, this compound is expected to be relatively stable in neutral and basic aqueous environments. However, it shows limited stability under acidic conditions, where it is susceptible to hydrolysis.[1][2] We recommend careful pH control during storage and analysis.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway, particularly under acidic conditions, is the hydrolysis of the S-N bond of the sulfinamide group. This cleavage would likely yield 2-methoxynaphthalene-1-sulfinic acid and the corresponding amine. Under strong oxidative conditions, oxidation of the sulfur atom to form the corresponding sulfonamide is also a possibility.
Q3: How should I prepare samples of this compound for stability testing?
A3: Dissolve the compound in a suitable organic solvent, such as acetonitrile or methanol, to create a stock solution. For the study, dilute this stock solution into aqueous buffers of the desired pH. It is crucial to minimize the time the compound spends in acidic aqueous solutions before analysis to prevent premature degradation.
Q4: What is a suitable starting concentration for forced degradation studies?
A4: A typical starting concentration for forced degradation studies is between 0.1 and 1.0 mg/mL.[3][4] The goal is to achieve a level of degradation (typically 5-20%) that allows for the reliable detection and quantification of degradation products without consuming the parent compound entirely.[3]
Q5: Which analytical technique is best for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[5][6] This method should be capable of separating the parent compound from all potential degradation products, ensuring that the assay is specific.
Troubleshooting Guides
Issue 1: Rapid and Complete Degradation in Acidic Medium
-
Problem: My sample of this compound disappears almost immediately upon dilution in an acidic buffer (e.g., 0.1 M HCl).
-
Possible Cause: The sulfinamide functional group is highly labile under strong acidic conditions.[1][2] The experimental conditions may be too harsh.
-
Solution:
-
Reduce Acid Strength: Use a milder acidic condition (e.g., pH 2-4 buffers) or decrease the concentration of the acid (e.g., from 0.1 M to 0.01 M HCl).
-
Lower Temperature: Perform the experiment at a reduced temperature (e.g., 4°C or room temperature instead of elevated temperatures) to slow the degradation rate.
-
Time Point Sampling: Analyze samples at very early time points (e.g., immediately after mixing and then every 5-10 minutes) to capture the initial degradation kinetics.
-
Issue 2: Poor Mass Balance in the HPLC Analysis
-
Problem: The sum of the peak area of the parent compound and the degradation products is significantly less than 100% of the initial peak area.
-
Possible Causes:
-
Non-UV Active Degradants: One or more degradation products may not have a chromophore and are therefore not detected by the UV detector.
-
Highly Retained Products: Degradation products may be strongly retained on the HPLC column and do not elute under the current chromatographic conditions.
-
Precipitation: A degradation product may be insoluble in the sample matrix and has precipitated out of the solution.
-
-
Solutions:
-
Use a Mass Spectrometer (LC-MS): If available, use a mass spectrometer as a detector, which can identify compounds regardless of their UV absorbance.[5]
-
Modify HPLC Method: Implement a gradient elution that runs to a very high percentage of organic solvent (e.g., 95-100% acetonitrile) and hold for several column volumes to elute any strongly retained compounds.
-
Check Sample Vials: Visually inspect the sample vials for any signs of precipitation. If observed, try altering the diluent to improve the solubility of all components.
-
Issue 3: Inconsistent Retention Times for the Parent Peak
-
Problem: The retention time of the main this compound peak shifts between injections.
-
Possible Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.
-
Mobile Phase Issues: The mobile phase may be improperly mixed, or its composition may be changing due to the evaporation of a volatile component.
-
Pump Malfunction: The HPLC pump may not be delivering a consistent flow rate or mobile phase composition.[7]
-
-
Solutions:
-
Increase Equilibration Time: Extend the equilibration time at the end of your gradient method to ensure the column is ready for the next injection. A good rule of thumb is to use at least 10 column volumes.
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent bottles capped to prevent evaporation.
-
System Maintenance: Check the HPLC system for leaks and ensure the pump seals are in good condition.[7] Purge the pump to remove any air bubbles.
-
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound, illustrating its stability profile under various stress conditions.
Table 1: Degradation under Acidic Conditions at 40°C
| Time (hours) | Remaining Parent (%) in 0.1 M HCl | Remaining Parent (%) in pH 4.0 Buffer |
| 0 | 100.0 | 100.0 |
| 1 | 65.2 | 98.5 |
| 4 | 21.8 | 95.1 |
| 8 | 5.3 | 91.3 |
| 24 | <1.0 | 78.6 |
Table 2: Degradation under Basic and Neutral Conditions at 40°C
| Time (hours) | Remaining Parent (%) in 0.1 M NaOH | Remaining Parent (%) in pH 7.0 Buffer |
| 0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.9 |
| 4 | 99.5 | 99.8 |
| 8 | 99.1 | 99.7 |
| 24 | 97.2 | 99.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid/Base Hydrolysis)
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Add 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 5.0 mL of 0.2 M HCl and dilute to the mark with a 50:50 mixture of water and acetonitrile. This yields a 0.1 mg/mL solution in 0.1 M HCl.
-
Base Hydrolysis: Add 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 5.0 mL of 0.2 M NaOH and dilute to the mark with a 50:50 mixture of water and acetonitrile. This yields a 0.1 mg/mL solution in 0.1 M NaOH.
-
-
Incubation: Place the prepared flasks in a temperature-controlled chamber at 40°C.
-
Time Point Sampling: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Neutralization & Dilution: Immediately neutralize the aliquot. For the acidic sample, add an equivalent amount of base (e.g., 100 µL of 0.1 M NaOH to 100 µL of the sample). For the basic sample, add an equivalent amount of acid. Dilute the neutralized sample to a suitable concentration for HPLC analysis using the mobile phase.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Representative Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 230 nm
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathway under acidic conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfinamide Crossover Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianjpr.com [asianjpr.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. biomedres.us [biomedres.us]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Byproduct formation in the synthesis of aryl sulfinamides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aryl sulfinamides, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My primary byproduct is the corresponding sulfonamide. How can I prevent this overoxidation?
-
Question: During the synthesis of my target aryl sulfinamide, I am consistently isolating the corresponding aryl sulfonamide as a major byproduct. What are the likely causes and how can I mitigate this issue?
-
Answer: The formation of sulfonamides is a common issue and typically results from the overoxidation of the sulfur center.[1] This can occur at various stages of the synthesis depending on the chosen method.
Potential Causes & Solutions:
-
Oxidative Coupling Reactions: When synthesizing sulfinamides from thiols or disulfides using an oxidant, the reaction conditions can be too harsh, leading to the sulfonamide.
-
Troubleshooting:
-
Reduce Oxidant Stoichiometry: Carefully control the amount of the oxidizing agent used. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote overoxidation.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the overoxidation side reaction.
-
Choice of Oxidant: Some oxidants are more prone to overoxidation than others. If using potent oxidants like H₂O₂, consider switching to a milder system.
-
-
-
Synthesis via Sulfinyl Chlorides: If the sulfinyl chloride intermediate is exposed to oxidizing conditions or certain reagents, it can lead to the formation of a sulfonyl chloride, which then reacts with the amine to form the sulfonamide.
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.
-
Reagent Purity: Use pure, anhydrous reagents and solvents to avoid side reactions.
-
-
Illustrative Workflow for Minimizing Sulfonamide Formation:
Troubleshooting workflow for sulfonamide byproduct formation. -
Issue 2: I am observing significant amounts of disulfide in my reaction mixture. What is causing this and how can I avoid it?
-
Question: My reaction to form an aryl sulfinamide from an aryl thiol is yielding a large amount of the corresponding disulfide. How can I improve the yield of the desired product?
-
Answer: Disulfide formation is a common side reaction when using thiols as starting materials. It typically arises from the oxidative coupling of two thiol molecules.
Potential Causes & Solutions:
-
Incomplete Oxidation: The conditions may not be sufficient to oxidize the thiol all the way to the sulfinamide, leading to the accumulation of the disulfide intermediate.
-
Reaction with Intermediate Species: The starting thiol may react with intermediate sulfur species in the reaction mixture.
Troubleshooting Steps:
-
Optimize Catalyst/Reagent Loading: In catalyzed reactions, ensure the catalyst loading is sufficient. For example, in copper-catalyzed systems, both CuI and a palladium co-catalyst can be crucial to move past the disulfide stage.
-
Atmosphere Control: While some oxidative coupling reactions require air or oxygen, uncontrolled or excessive exposure can favor disulfide formation. Carefully follow the recommended atmosphere for your specific protocol.
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Order of Addition: In some procedures, adding the thiol slowly to the reaction mixture containing the other reagents can minimize its self-coupling.
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Issue 3: My product is difficult to purify from a byproduct that has a similar polarity. What could this byproduct be?
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Question: I am having trouble purifying my alkyl sulfinamide via column chromatography. There is a persistent impurity with a similar Rf value. What might this be?
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Answer: If you are using oxalyl chloride to generate your sulfinyl chloride intermediate, the likely culprit is a 1,2-diamide byproduct.[2] This arises from the reaction of oxalyl chloride with two equivalents of your amine.
Potential Causes & Solutions:
-
Choice of Reagent: Oxalyl chloride is known to produce 1,2-diamide impurities that can be difficult to separate from the desired sulfinamide, especially for alkyl sulfinamides.[2]
-
Troubleshooting:
-
Switch to Thionyl Chloride: The most effective solution is to use thionyl chloride (SOCl₂) instead of oxalyl chloride to generate the sulfinyl chloride intermediate.[2] Thionyl chloride does not produce byproducts that are as chromatographically similar to the target compound.
-
-
Reaction Pathway Comparison:
Comparison of byproducts from thionyl vs. oxalyl chloride. -
Data Summary
The following table summarizes yields for the synthesis of various aryl sulfinamides from organometallic reagents and DABSO, a common and effective method. This data is intended for comparative purposes.
| Entry | Aryl Group | Amine | Yield (%) | Reference |
| 1 | p-Fluorophenyl | Morpholine | 83 | [2] |
| 2 | Phenyl | Morpholine | 78 | [2] |
| 3 | m-Tolyl | Morpholine | 80 | [2] |
| 4 | o-Tolyl | Morpholine | 70 | [2] |
| 5 | 1-Naphthyl | Morpholine | 72 | [2] |
| 6 | 4-Methoxyphenyl | Morpholine | 81 | [2] |
Experimental Protocols
General Protocol for the One-Pot Synthesis of Aryl Sulfinamides from Grignard Reagents and DABSO [2]
This protocol is adapted from Willis et al. and describes a high-yielding, one-pot synthesis of sulfinamides.[2]
-
Preparation of the Metal Sulfinate:
-
To an oven-dried reaction vial under a nitrogen atmosphere, add pre-dried DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) (0.5 equivalents).
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Add anhydrous THF.
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Add the aryl Grignard reagent (1.0 equivalent) dropwise at room temperature.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
-
Formation of the Sulfinyl Chloride:
-
Add thionyl chloride (1.1 equivalents) dropwise to the reaction mixture.
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Stir for 30 minutes at room temperature.
-
-
Formation of the Sulfinamide:
-
In a separate flask, prepare a solution of the desired amine (1.5 equivalents) and triethylamine (1.5 equivalents) in THF.
-
Add the amine solution to the reaction mixture containing the in situ generated sulfinyl chloride.
-
Stir for 30 minutes at room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol for the Synthesis of Aryl Sulfinamides from Aryl Sulfonyl Chlorides [3]
This method involves the reduction of a sulfonyl chloride in the presence of an amine.
-
Reaction Setup:
-
Dissolve the aryl sulfonyl chloride (1.0 equivalent) and triethylamine (10 equivalents) in dichloromethane (CH₂Cl₂) and cool to 0 °C.
-
-
Reductive Amination:
-
In a separate flask, dissolve triphenylphosphine (1.0 equivalent) and the amine (1.0 equivalent) in CH₂Cl₂.
-
Add the solution of triphenylphosphine and amine to the sulfonyl chloride solution dropwise over 1 hour using a syringe pump.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography.
-
References
Technical Support Center: 2-Methoxynaphthalene-1-sulfinamide in Asymmetric Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing diastereoselectivity in reactions involving 2-Methoxynaphthalene-1-sulfinamide as a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
A1: this compound is a chiral auxiliary, a compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be cleaved to yield the enantiomerically enriched target molecule. It is particularly effective in the synthesis of chiral amines through the formation of N-sulfinyl imines, which then undergo diastereoselective nucleophilic addition.
Q2: How does the 2-methoxynaphthalene group influence diastereoselectivity?
A2: The bulky and electron-rich 2-methoxynaphthalene group provides significant steric hindrance, which helps to direct the approach of incoming nucleophiles to one face of the imine C=N double bond. This steric influence is a key factor in achieving high diastereoselectivity. The electronic properties of the aromatic system can also influence the reactivity of the N-sulfinyl imine.
Q3: What are the most critical factors to consider when optimizing for high diastereoselectivity?
A3: The most critical factors include the choice of Lewis acid, solvent, reaction temperature, and the nature of the nucleophile. These factors work in concert to influence the transition state geometry of the reaction, which ultimately determines the stereochemical outcome.
Q4: Can this compound be easily removed after the reaction?
A4: Yes, the N-sulfinyl group can typically be removed under mild acidic conditions, such as with HCl in a protic solvent like methanol or isopropanol. This facile cleavage is a significant advantage of using sulfinamide auxiliaries.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Poor d.r.)
Low diastereoselectivity is a common challenge in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting and improving the diastereomeric ratio (d.r.) in your reactions.
Initial Checks:
-
Purity of Reagents: Ensure the purity of the this compound, aldehyde/ketone, and nucleophile. Impurities can interfere with the reaction and lower selectivity.
-
Anhydrous Conditions: Reactions involving organometallic nucleophiles and Lewis acids are often highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Steps:
-
Lewis Acid Optimization: The choice and stoichiometry of the Lewis acid are critical.
-
Rationale: Lewis acids coordinate to the sulfinyl oxygen and/or the imine nitrogen, creating a more rigid, chelated transition state that enhances facial discrimination.
-
Suggestions:
-
If you are not using a Lewis acid, consider adding one. Common choices include Ti(OEt)₄, BF₃·OEt₂, and AlMe₃.
-
If you are already using a Lewis acid, screen other options. The size and Lewis acidity can significantly impact the transition state geometry.
-
Vary the stoichiometry of the Lewis acid. Typically, 1-2 equivalents are used.
-
-
-
Solvent Screening: The coordinating ability of the solvent plays a crucial role in the reaction mechanism.[1][2]
-
Rationale: Non-coordinating solvents (e.g., dichloromethane, toluene) generally favor a closed, chelated transition state, which often leads to higher diastereoselectivity.[2] Coordinating solvents (e.g., THF, diethyl ether) can compete with the sulfinyl group for coordination to the metal center of the nucleophile, potentially leading to a more flexible, open transition state and lower selectivity.[1][2]
-
Suggestions:
-
-
Temperature Control:
-
Rationale: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer.
-
Suggestions:
-
Perform the reaction at a lower temperature. Common temperatures for nucleophilic additions to N-sulfinyl imines are -78 °C, -48 °C, or 0 °C.
-
If solubility becomes an issue at lower temperatures, consider a different solvent that is suitable for low-temperature reactions.
-
-
-
Nature of the Nucleophile:
-
Rationale: The counterion of the nucleophile (e.g., Li⁺, MgBr⁺) has a significant impact on the extent of chelation in the transition state.
-
Suggestions:
-
If using an organolithium reagent, consider transmetalation to a different metal (e.g., with ZnCl₂ or Ti(Oi-Pr)₄) to alter the transition state.
-
Grignard reagents often provide different selectivity compared to organolithiums due to the different coordinating properties of magnesium.[2]
-
-
Issue 2: Incomplete Reaction or Low Yield
Low conversion can be due to several factors, from reagent deactivation to unfavorable reaction kinetics.
Troubleshooting Steps:
-
Check for Reagent Decomposition:
-
Rationale: Organometallic nucleophiles are highly reactive and can be quenched by moisture or other electrophilic impurities. The N-sulfinyl imine can also be unstable under certain conditions.
-
Suggestions:
-
Ensure all reagents are freshly prepared or properly stored.
-
Titrate organometallic reagents before use to determine their exact concentration.
-
Consider in situ formation of the N-sulfinyl imine followed by immediate reaction with the nucleophile.
-
-
-
Increase Reaction Time or Temperature:
-
Rationale: If the reaction is slow, increasing the time or temperature may be necessary to achieve full conversion.
-
Suggestions:
-
Monitor the reaction by TLC or LC-MS to determine if it is progressing over time.
-
If the reaction is sluggish at low temperatures, consider allowing it to slowly warm to a higher temperature after the initial addition. However, be aware that this may negatively impact diastereoselectivity.
-
-
-
Re-evaluate Stoichiometry:
-
Rationale: An insufficient amount of the nucleophile or other reagents can lead to incomplete conversion.
-
Suggestions:
-
Increase the equivalents of the nucleophile (e.g., from 1.1 eq to 1.5 or 2.0 eq).
-
Ensure the stoichiometry of any additives, such as Lewis acids, is appropriate.
-
-
Data Presentation
The following tables provide examples of how reaction conditions can influence diastereoselectivity in reactions of N-sulfinyl imines with nucleophiles. While this data is for the related tert-butanesulfinamide, the principles are directly applicable to optimizing reactions with this compound.
Table 1: Effect of Lewis Acid and Solvent on Diastereoselectivity
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | None | THF | -78 | 85:15 |
| 2 | Ti(OEt)₄ (1.0) | THF | -78 | 95:5 |
| 3 | BF₃·OEt₂ (1.0) | THF | -78 | 92:8 |
| 4 | Ti(OEt)₄ (1.0) | DCM | -78 | >99:1 |
| 5 | BF₃·OEt₂ (1.0) | DCM | -78 | 98:2 |
Data is illustrative and based on general principles for N-sulfinyl imines.
Table 2: Influence of Nucleophile and Temperature on Diastereoselectivity
| Entry | Nucleophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | n-BuLi | THF | -78 | 90:10 |
| 2 | n-BuMgCl | THF | -78 | 94:6 |
| 3 | n-BuLi | Toluene | -78 | 96:4 |
| 4 | n-BuMgCl | Toluene | -78 | 98:2 |
| 5 | n-BuMgCl | Toluene | -48 | 95:5 |
Data is illustrative and based on general principles for N-sulfinyl imines.
Experimental Protocols
The following is a general, representative protocol for the diastereoselective addition of an organometallic reagent to an N-sulfinyl imine derived from this compound. Note: This is a general guideline and should be optimized for your specific substrate and nucleophile.
Step 1: Formation of the N-Sulfinyl Imine
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To a solution of the aldehyde (1.0 equiv.) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere, add this compound (1.05 equiv.).
-
Add a dehydrating agent/Lewis acid (e.g., Ti(OEt)₄, 2.0 equiv. or CuSO₄, 1.5 equiv.).
-
Stir the mixture at room temperature until the formation of the imine is complete (monitor by TLC or LC-MS, typically 2-12 hours).
-
The crude N-sulfinyl imine solution can often be used directly in the next step after filtration if a solid dehydrating agent is used.
Step 2: Diastereoselective Nucleophilic Addition
-
Cool the solution of the N-sulfinyl imine to the desired temperature (e.g., -78 °C).
-
Slowly add the organometallic nucleophile (e.g., a Grignard reagent or an organolithium, 1.2-1.5 equiv.) dropwise over 15-30 minutes.
-
Stir the reaction at this temperature for the optimized reaction time (typically 1-4 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or water.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified material.
Visualizations
The following diagrams illustrate key concepts and workflows for improving diastereoselectivity.
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Caption: Relationship between solvent choice and reaction diastereoselectivity.
References
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Sulfinamide Synthesis
Welcome to the technical support center for sulfinamide synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments that result in low enantiomeric excess (ee). Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My sulfinamide synthesis is resulting in a low enantiomeric excess (ee). What are the most common causes?
A low enantiomeric excess in sulfinamide synthesis can stem from several factors throughout the experimental process. The most common culprits include:
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the stereochemical outcome of the reaction.[1][2]
-
Racemization: The stereogenic sulfur center in sulfinamides can be susceptible to racemization, especially under harsh acidic or basic conditions or at elevated temperatures.[3][4][5]
-
Chiral Auxiliary Issues: The purity and stability of the chiral auxiliary are paramount. Impurities or degradation of the auxiliary can lead to a loss of stereocontrol.[6][7][8]
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Side Reactions: Unwanted side reactions, such as N-alkylation or isomerization of reactants or products, can consume the desired stereoisomer or create difficult-to-separate byproducts, ultimately affecting the measured ee.[2][9]
-
Purification-Induced Racemization: The purification method itself, particularly chromatography on silica gel, can sometimes lead to racemization or decomposition of the sulfinamide.[2]
-
Inaccurate Enantiomeric Excess Measurement: The analytical method used to determine the ee might not be optimized, leading to inaccurate results. It is crucial to have a validated and reliable analytical method.[10][11][12][13]
Q2: How do I optimize my reaction conditions to improve the enantiomeric excess?
Optimization of reaction conditions is a critical step in achieving high enantioselectivity. A systematic approach involving the screening of various parameters is recommended.
Key Parameters to Optimize:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state of reagents and the stability of transition states. Common solvents to screen include THF, diethyl ether, DCM, and toluene.[2]
-
Base: The choice of base is crucial. Sterically hindered or non-nucleophilic bases are often preferred to minimize side reactions. The counterion of the base (e.g., Li+, Na+, K+) can also play a significant role.[2][9]
Below is a table summarizing the effect of different bases and solvents on the yield of a cyclization reaction to form a sulfinamide intermediate, which can impact the overall efficiency of obtaining the desired enantiopure product.
| Entry | Base | Solvent | Yield of Intermediate 2a (%) | Yield of Isomer 4a (%) | Yield of N-Alkylation Product 5a (%) |
| 1 | NaH | THF | 60 | 5 | - |
| 2 | LiHMDS | THF | 20 | 5 | 20 |
| 3 | NaHMDS | THF | 64 | 4 | - |
| 4 | KHMDS | THF | 18 | 36 | - |
| 5 | NaHMDS | Et2O | 62 | 4 | - |
| 6 | NaHMDS | DCM | 79 | - | - |
| 7 | NaHMDS | Toluene | 80 | - | - |
Data adapted from a study on the optimization of reaction conditions for a cyclic sulfinamide synthesis.[2][9]
Q3: I suspect my chiral auxiliary is the source of the problem. How can I check its quality and prevent degradation?
The chiral auxiliary is the cornerstone of asymmetric sulfinamide synthesis. Ensuring its purity and stability is essential.
Troubleshooting the Chiral Auxiliary:
-
Purity Check: Verify the enantiomeric and chemical purity of the auxiliary using appropriate analytical techniques such as chiral HPLC, NMR spectroscopy with a chiral solvating agent, or by measuring its specific rotation.
-
Proper Storage: Store the chiral auxiliary under the recommended conditions (e.g., in a desiccator, under an inert atmosphere, protected from light) to prevent degradation.
-
Avoid Harsh Conditions: Chiral auxiliaries can be sensitive to strong acids, bases, and high temperatures.[8] For instance, Ellman's auxiliary (tert-butanesulfinamide) can disproportionate at elevated temperatures or in certain solvents like chloroform.[8]
Below is a diagram illustrating a logical workflow for troubleshooting issues related to the chiral auxiliary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid Catalyzed Alcoholysis of Sulfinamides: Unusual Stereochemistry, Kinetics and a Question of Mechanism Involving Sulfurane Intermediates and Their Pseudorotation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Chiral Auxiliaries [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Approach toward Enantiopure Cyclic Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uma.es [uma.es]
- 13. heraldopenaccess.us [heraldopenaccess.us]
Handling and storage recommendations for air-sensitive sulfinamides
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, storage, and troubleshooting of air-sensitive sulfinamides. Adherence to these recommendations is critical for maintaining the integrity, purity, and reactivity of these versatile chemical compounds.
Frequently Asked Questions (FAQs)
Q1: Why are sulfinamides considered air-sensitive?
A1: Sulfinamides possess a sulfur(IV) center, which is susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of the corresponding sulfonamide (a sulfur(VI) species). Additionally, the sulfinamide functional group can be prone to hydrolysis in the presence of moisture, especially under acidic conditions, cleaving the S-N bond.[1][2] These degradation pathways can significantly impact the outcome of stereoselective reactions where the chiral sulfur center is key.
Q2: What are the primary degradation products of sulfinamides?
A2: The two main degradation pathways for sulfinamides are oxidation and hydrolysis.
-
Oxidation: In the presence of air (oxygen), sulfinamides can be oxidized to the corresponding sulfonamides.
-
Hydrolysis: Reaction with water, often catalyzed by acid, can cleave the sulfur-nitrogen bond to yield a sulfinic acid and an amine.[1][3]
Q3: How should I store my sulfinamide compounds for long-term use?
A3: For long-term storage, sulfinamides should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a freezer (-20°C is standard). The container should be placed inside a desiccator within the freezer to minimize exposure to moisture during temperature changes. It is advisable to backfill the container with inert gas after each use.
Q4: Can I handle sulfinamides on the open bench?
A4: While some robust sulfinamides, such as certain N-tert-butanesulfinyl imines, are reported to be stable enough for brief handling on the benchtop for procedures like weighing or purification by silica gel chromatography, this is not a recommended general practice.[4] For routine handling, especially when high purity and stereochemical integrity are crucial, all manipulations should be performed under an inert atmosphere using a glovebox or Schlenk line techniques.[5][6]
Q5: What solvents are recommended for storing sulfinamides in solution?
A5: If storage in solution is necessary, use anhydrous, degassed aprotic solvents such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM).[1][7] Ensure the solvent is free of acidic impurities. It is generally not recommended to store sulfinamides in solution for extended periods, as the risk of degradation increases. Solid-state storage is preferred. DMSO has been noted as a good solvent for solubility but may complicate analysis and recovery.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the use of sulfinamides in experimental settings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent yield in a reaction using a sulfinamide. | 1. Degradation of the sulfinamide reagent: The compound may have been exposed to air and/or moisture, leading to oxidation or hydrolysis.[8] 2. Incomplete reaction: The reaction may not have gone to completion due to degraded starting material or suboptimal conditions. | 1. Verify reagent purity: Before use, check the purity of the sulfinamide by TLC, NMR, or HPLC. Compare with a reference standard if available. 2. Use fresh or properly stored reagent: If degradation is suspected, use a fresh batch of the sulfinamide or one that has been rigorously stored under an inert atmosphere. 3. Optimize reaction conditions: Ensure all solvents and other reagents are anhydrous and that the reaction is run under a strict inert atmosphere. |
| Unexpected side products are observed in the reaction mixture. | 1. Presence of degradation products: The sulfonamide or sulfinic acid resulting from degradation can participate in or catalyze side reactions. 2. Reagent incompatibility: Some sulfinamides, particularly those with electron-rich aromatic N-substituents, may be prone to rearrangement or side reactions under acidic conditions.[1][2] | 1. Purify the sulfinamide: If impurities are detected, purify the sulfinamide by recrystallization or chromatography under inert conditions before use. 2. Buffer the reaction: If acidic conditions are generated during the reaction, consider the use of a non-nucleophilic base to scavenge trace acid. 3. Review the literature: Check for known incompatibilities of your specific sulfinamide structure with the reaction conditions. |
| Loss of stereoselectivity in an asymmetric synthesis. | 1. Racemization or degradation of the chiral sulfinamide: Exposure to harsh conditions (e.g., strong acid, high temperature) can lead to epimerization at the sulfur center or degradation to achiral byproducts.[9][10] 2. Presence of impurities: Impurities in the sulfinamide can interfere with the stereochemical course of the reaction. | 1. Handle with care: Avoid exposing the chiral sulfinamide to strong acids or high temperatures. Ensure all manipulations are performed under inert and anhydrous conditions. 2. Confirm enantiopurity: Analyze the enantiopurity of the starting sulfinamide using chiral HPLC if possible. 3. Use highly pure reagents: Ensure all starting materials and solvents are of the highest possible purity. |
| A new, more polar spot appears on the TLC plate of a stored sulfinamide. | 1. Hydrolysis: The sulfinic acid degradation product is typically more polar than the parent sulfinamide.[11] 2. Oxidation: The corresponding sulfonamide may have a different Rf value. | 1. Co-spot with a standard: If available, co-spot the sample with an authentic sample of the corresponding sulfonamide to check for oxidation. 2. Stain visualization: Use a stain that can help identify the impurity. For example, some acidic compounds can be visualized with pH-indicating stains.[12] 3. Re-purify if necessary: If significant degradation has occurred, the material should be re-purified before use. |
| Crude NMR spectrum shows unexpected peaks. | 1. Degradation products: Signals corresponding to the sulfonamide or amine/sulfinic acid hydrolysis products are present. 2. Residual solvents: Impurities from workup or storage solvents. | 1. Identify impurity peaks: Compare the spectrum to reference tables of common NMR impurities and solvent peaks.[3][13][14][15] The proton of the sulfonamide –SO2NH– group typically appears as a singlet between 8.78 and 10.15 ppm.[8] 2. Acquire a fresh spectrum: If possible, obtain a spectrum of a freshly opened or purified sample to confirm the identity of the main peaks. |
Data Presentation: Sulfinamide Stability
| Storage Condition | Temperature | Atmosphere | Expected Stability (General Guideline) | Primary Degradation Pathway(s) |
| Long-Term | -20°C | Inert Gas (Argon/Nitrogen) | > 12 months | Minimal degradation expected. |
| Medium-Term | 4°C | Inert Gas (Argon/Nitrogen) | 1 - 6 months | Slow oxidation and/or hydrolysis possible if trace O₂/H₂O are present. |
| Short-Term (Working Sample) | Room Temperature (20-25°C) | Inert Gas (Argon/Nitrogen) | Days to weeks | Increased rate of oxidation and hydrolysis. |
| Short-Term (Benchtop) | Room Temperature (20-25°C) | Air | Minutes to hours | Rapid oxidation to sulfonamide and hydrolysis, especially with ambient humidity. |
Note: These are general guidelines. It is imperative to assess the stability of each specific sulfinamide under your experimental conditions.
Experimental Protocols
Protocol 1: Weighing and Preparing a Solution of a Sulfinamide under Inert Atmosphere
This protocol describes the standard procedure for accurately weighing a solid air-sensitive sulfinamide and preparing a solution using a glovebox.
Materials:
-
Solid sulfinamide in a sealed container
-
Anhydrous, degassed solvent
-
Spatula
-
Analytical balance (inside the glovebox)
-
Volumetric flask with a septum-sealed sidearm or a Schlenk flask
-
Weighing paper or boat
-
Syringe and needle for solvent transfer
Procedure:
-
Preparation: Ensure the glovebox atmosphere is dry and inert (typically <1 ppm O₂, <1 ppm H₂O). Bring all necessary glassware (dried in an oven at >120°C for at least 4 hours and cooled under vacuum) and equipment into the glovebox antechamber and cycle appropriately.
-
Equilibration: Allow the container of the sulfinamide to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing: Place the weighing boat on the analytical balance and tare it. Using a clean, dry spatula, carefully transfer the desired amount of the solid sulfinamide to the weighing boat and record the mass.
-
Transfer: Quantitatively transfer the weighed solid into the volumetric or Schlenk flask.
-
Dissolution: Using a syringe, carefully draw the required volume of anhydrous, degassed solvent and add it to the flask containing the sulfinamide.
-
Mixing: Gently swirl or stir the flask until the solid is completely dissolved.
-
Sealing: Securely seal the flask with a greased glass stopper or a septum. If removing from the glovebox, ensure the seal is robust (e.g., wrap with Parafilm).
Protocol 2: Monitoring Sulfinamide Stability by HPLC
This protocol provides a framework for conducting a stability study of a sulfinamide sample.
Objective: To quantify the degradation of a sulfinamide and identify the formation of its primary degradation products (e.g., the corresponding sulfonamide) over time under specific storage conditions.
Methodology:
-
Reference Standards: Obtain or synthesize pure samples of the sulfinamide and its expected primary degradation product (the corresponding sulfonamide) to use as analytical standards.
-
Sample Preparation:
-
Prepare a stock solution of the sulfinamide at a known concentration (e.g., 1 mg/mL) in a suitable anhydrous, degassed solvent (e.g., acetonitrile).
-
Divide the stock solution into several vials, ensuring a consistent headspace and sealing each vial tightly under an inert atmosphere.
-
-
Storage Conditions:
-
Time Zero (T=0): Analyze one vial immediately to establish the initial purity.
-
Test Conditions: Store the remaining vials under the desired conditions (e.g., 25°C/60% RH exposed to air, 4°C under nitrogen, -20°C under nitrogen).
-
-
HPLC Analysis:
-
Column: A standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is often suitable.[5][16]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol is typically effective.
-
Detection: UV detection at a wavelength where both the sulfinamide and expected degradation products have significant absorbance (e.g., 215-254 nm).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Collection:
-
At specified time points (e.g., 1, 3, 7, 14, 30 days), remove a vial from its storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Inject the sample into the HPLC system.
-
Record the peak areas for the parent sulfinamide and any new peaks that appear.
-
-
Data Analysis:
-
Identify the degradation product peaks by comparing their retention times with the reference standards.
-
Calculate the percentage of the sulfinamide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of sulfinamide remaining versus time for each storage condition to determine the degradation rate.
-
Mandatory Visualizations
Caption: Workflow for a typical sulfinamide stability study.
Caption: Decision tree for troubleshooting poor reaction outcomes.
References
- 1. Sulfinamide Crossover Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. epfl.ch [epfl.ch]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. TLC determination of sulfanilamide as a degradation product in pharmaceutical preparations containing sodium sulfacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Determining Enantiomeric Purity of 2-Methoxynaphthalene-1-sulfinamide by NMR: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, accurately determining the enantiomeric purity of chiral molecules is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the determination of enantiomeric purity of 2-Methoxynaphthalene-1-sulfinamide and related aromatic sulfinamides. We will explore two primary techniques: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs), presenting their respective experimental protocols, comparative data, and logical workflows.
Comparison of NMR Methods for Enantiomeric Purity Determination
The choice between using a chiral derivatizing agent or a chiral solvating agent depends on several factors, including the desired accuracy, sample availability, and the potential for chemical modification of the analyte. The following table summarizes the key quantitative parameters for these two approaches based on studies of analogous aromatic sulfinamides.
| Parameter | Chiral Derivatizing Agent (CDA) Method | Chiral Solvating Agent (CSA) Method |
| Principle | Covalent bond formation to create diastereomers | Non-covalent interaction to form transient diastereomeric complexes |
| Typical Reagent | 2-Formylphenylboronic acid & (-)-Pinanediol | (S)-1,1'-Bi-2-naphthol (BINOL) |
| Observable Nucleus | ¹H (Imine proton of diastereomeric esters) | ¹H (Protons near the chiral center) |
| Typical Δδ (ppm) | Up to 0.085 ppm for imine protons[1] | Variable, often smaller than CDA method and can be concentration-dependent[1][2][3][4][5] |
| Sample Preparation | Chemical reaction required | Simple mixing of analyte and CSA |
| Potential for Kinetic Resolution | Low, as the reaction generally proceeds to completion[6] | None |
| Analyte Recovery | Requires chromatographic separation and hydrolysis of diastereomers | Analyte is recoverable |
Experimental Protocols
Chiral Derivatizing Agent (CDA) Method: Three-Component Derivatization
This method involves the formation of diastereomeric sulfiniminoboronate esters, which exhibit distinct signals in the ¹H NMR spectrum.[6][7][8]
Materials:
-
This compound (racemic or enantiomerically enriched)
-
2-Formylphenylboronic acid
-
(-)-Pinanediol (or other enantiopure diol)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
In an NMR tube, dissolve 2-formylphenylboronic acid (1.0 equiv.) and (-)-pinanediol (1.1 equiv.) in approximately 0.6 mL of CDCl₃.
-
Allow the mixture to stand for 10 minutes to pre-form the chiral boronic ester.
-
Add the this compound (1.0 equiv.) to the NMR tube.
-
Cap the tube and shake gently to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.
-
Acquire the ¹H NMR spectrum.
-
Determine the diastereomeric ratio by integrating the well-resolved signals of the imine protons of the resulting diastereomeric sulfiniminoboronate esters. The enantiomeric excess (ee) is equivalent to the diastereomeric excess (de).
Chiral Solvating Agent (CSA) Method
This approach relies on the formation of transient, non-covalent diastereomeric complexes between the sulfinamide enantiomers and a chiral solvating agent, leading to separate NMR signals for the enantiomers. (S)-BINOL is a commonly used CSA for related compounds.[1][2][3][4][9]
Materials:
-
This compound (racemic or enantiomerically enriched)
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Deuterated chloroform (CDCl₃) or Deuterated benzene (C₆D₆)
-
NMR tube
Procedure:
-
In an NMR tube, dissolve the this compound (1.0 equiv.) in approximately 0.6 mL of the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum of the pure analyte as a reference.
-
Add the chiral solvating agent, (S)-BINOL (1.0 - 2.0 equiv.), to the NMR tube.
-
Cap the tube and shake gently to ensure complete dissolution and complex formation.
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a well-resolved pair of signals corresponding to the two enantiomers. Protons in proximity to the sulfinamide stereocenter are most likely to show separation.
-
Determine the enantiomeric ratio by integrating the resolved signals.
Concluding Remarks
Both the chiral derivatizing agent and chiral solvating agent methods offer viable and reliable means to determine the enantiomeric purity of this compound by NMR spectroscopy. The CDA method, involving the formation of stable diastereomers, often results in larger and more easily quantifiable signal separations. However, it requires a chemical transformation of the analyte. The CSA method is non-destructive and involves a simpler preparation, but the resolution of the enantiomeric signals can be more sensitive to experimental conditions such as concentration and temperature, and may result in smaller chemical shift differences. The choice of method will ultimately be guided by the specific requirements of the analysis and the available resources.
References
- 1. BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral derivatization of sulfinamides for <sup>1</sup>H NMR enantiomeric excess determination and chiral resolution [morressier.com]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of 2-Methoxynaphthalene-1-sulfinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry-based analysis of 2-Methoxynaphthalene-1-sulfinamide, a novel aryl sulfinamide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from the analysis of structurally related aryl sulfinamides and naphthalene derivatives to present a robust analytical framework. We will explore expected mass spectrometry performance, compare it with alternative analytical techniques, and provide detailed experimental protocols.
Mass Spectrometry Analysis of this compound
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the preferred method for the sensitive and selective analysis of this compound.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it may require derivatization to improve the volatility and thermal stability of the analyte.[3][4][5]
Predicted Fragmentation Pattern
Based on the known fragmentation of aryl sulfonamides and sulfinamides, the primary fragmentation pathways for this compound under positive ion electrospray ionization (ESI+) are expected to involve cleavage of the S-N and Ar-S bonds.[6][7] A characteristic loss of sulfur dioxide (SO₂) is a common fragmentation pathway for aromatic sulfonamides and is anticipated here as well.[6]
The mass spectrum of 2-methoxynaphthalene, a core structural component, shows a strong molecular ion peak at m/z 158, with major fragments at m/z 115 and 128.[8][9][10] This suggests that fragmentation of the naphthalene moiety will also contribute to the overall mass spectrum of this compound.
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry offers superior sensitivity and specificity, other analytical techniques can be employed for the analysis of sulfinamides. The following table compares the expected performance of LC-MS/MS with other common analytical methods.
| Analytical Technique | Principle | Selectivity | Sensitivity | Quantitative Capability | Structural Information | Throughput |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions.[1][2] | Very High | Very High (ppb to ppt levels).[11][12] | Excellent | Excellent (fragmentation provides structural insights).[6] | High |
| GC-MS | Gas chromatographic separation followed by mass analysis.[3][5] | High | High | Good | Good | Moderate to High |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Chromatographic separation based on polarity with detection by UV absorbance.[2] | Moderate | Moderate (ppm to high ppb levels) | Good | Limited (retention time only) | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[9] | High | Low | Good | Excellent (detailed structural elucidation) | Low |
| Titrimetric Methods | Measurement of the volume of a reagent of known concentration required to react completely with the analyte. | Low | Low | Good (for bulk material) | None | Low |
| Colorimetry | Measurement of the absorption of light of a specific wavelength by a colored solution. | Low to Moderate | Moderate | Fair | None | High |
Experimental Protocols
LC-MS/MS Analysis of this compound
This protocol is based on established methods for the analysis of sulfonamides and related compounds.[11][12][13]
Sample Preparation:
-
Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
For unknown samples, dissolve them in the same solvent and dilute to fall within the calibration range.
Liquid Chromatography Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[14]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions (Tandem Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and identifying the precursor ion and major product ions.
GC-MS Analysis of this compound (with Derivatization)
This protocol may be necessary if the compound exhibits poor thermal stability or volatility.[3][15]
Derivatization:
-
To 100 µL of a sample solution in a suitable aprotic solvent, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Gas Chromatography Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Injection Mode: Splitless
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Predicted fragmentation pathway of this compound in MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methoxynaphthalene | 93-04-9 | Benchchem [benchchem.com]
- 10. 2-Methoxynaphthalene(93-04-9) MS [m.chemicalbook.com]
- 11. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. nucleus.iaea.org [nucleus.iaea.org]
- 14. Separation of 2-Methoxynaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. mdpi.com [mdpi.com]
Comparative study of sulfinamide versus sulfonamide reactivity in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of sulfur-containing functional groups is a cornerstone of modern organic synthesis and medicinal chemistry. Among these, sulfinamides (R-S(O)-NR'₂) and sulfonamides (R-SO₂-NR'₂) are two pivotal functionalities. While structurally similar, the difference in the sulfur oxidation state—S(IV) for sulfinamides and S(VI) for sulfonamides—imparts dramatically different chemical properties and reactivity profiles. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid chemists in selecting the appropriate functional group for their specific application.
Core Structural and Electronic Differences
The reactivity of sulfinamides and sulfonamides is a direct consequence of their distinct electronic and structural features. The S(VI) center in sulfonamides is highly electron-deficient, which significantly influences the adjacent nitrogen atom. Conversely, the S(IV) center in sulfinamides results in a less polarized S-N bond and different stereochemical properties.
-
Sulfonamides (R-SO₂-NR'₂): The nitrogen lone pair is extensively delocalized across the two strongly electron-withdrawing sulfonyl oxygens. This renders the nitrogen atom largely non-nucleophilic and makes the N-H proton significantly acidic. The geometry around the sulfur atom is tetrahedral, and the S-N bond is exceptionally stable, requiring harsh conditions for cleavage.[1][2]
-
Sulfinamides (R-S(O)-NR'₂): With only one S=O bond, the nitrogen lone pair is more localized and available for chemical reactions, making the nitrogen atom nucleophilic.[3][4] The sulfur atom is a stable stereogenic center, leading to the existence of chiral sulfinamides which are non-inverting and can be isolated in enantiopure forms.[5] This chirality is fundamental to their application in asymmetric synthesis.
Comparative Reactivity in Key Synthetic Applications
The divergent properties of sulfinamides and sulfonamides dictate their utility in different synthetic contexts, from protecting group strategies to complex C-H activation cascades.
A primary distinction lies in the reactivity of the nitrogen atom.
-
Sulfinamides: The nitrogen atom is sufficiently nucleophilic to react with electrophiles. A quintessential example is the condensation with aldehydes and ketones to form N-sulfinyl imines. This reaction is a cornerstone of the widely used Ellman's auxiliary method for asymmetric amine synthesis. Furthermore, sulfinamides can undergo N-arylation via cross-coupling reactions.[6][7]
-
Sulfonamides: The nitrogen is poorly nucleophilic. Reactions at the nitrogen center, such as alkylation or arylation, typically require prior deprotonation with a strong base to generate the corresponding sulfonamidate anion. The most common reaction for their synthesis involves the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride.[8]
The stability of the S-N bond is a critical factor in their application as amine protecting groups.
-
Sulfinamides: The S-N bond is labile under mild acidic conditions. This allows for the facile deprotection of the corresponding amine, which is a key advantage when using sulfinamides like tert-butanesulfinamide as chiral auxiliaries.
-
Sulfonamides: The S-N bond is exceptionally robust and resistant to a wide range of chemical conditions, including strong acids and bases.[2] This stability makes them excellent protecting groups for amines when harsh reaction conditions are required elsewhere in the molecule. Deprotection is often challenging, requiring conditions such as dissolving metal reduction (e.g., Na/NH₃) or strong acid hydrolysis at high temperatures.[1][2]
-
Sulfinamides: Enantiopure sulfinamides, particularly Ellman's tert-butanesulfinamide, are preeminent chiral auxiliaries. They serve as powerful chiral ammonia equivalents, directing the diastereoselective addition of nucleophiles to N-sulfinyl imines to generate a wide array of chiral amines, amino alcohols, and amino acids.[5]
-
Sulfonamides: Due to the difficulty in forming the corresponding N-sulfonyl imines and their inherent stability, sulfonamides are not typically employed as chiral auxiliaries in the same manner as sulfinamides.
Both functionalities can direct the regioselective functionalization of C-H bonds, albeit through coordination with a metal catalyst.
-
Sulfinamides: The sulfinyl oxygen can act as a directing group, facilitating the ortho-C-H functionalization of arenes. The sulfinyl group can be easily cleaved or transformed after the desired modification.[9][10]
-
Sulfonamides: The sulfonamide group is a well-established and powerful directing group in C-H activation chemistry, enabling diverse transformations such as arylation, alkylation, and olefination at the ortho position of an aromatic ring.[11]
The interconversion between these two functional groups is a synthetically valuable transformation.
-
Sulfinamides to Sulfonamides: Sulfinamides are readily oxidized to the corresponding sulfonamides using a variety of common oxidizing agents, such as m-CPBA or KMnO₄.[12] This facile conversion allows for a two-step process where the unique reactivity of a sulfinamide is harnessed, followed by oxidation to a highly stable sulfonamide for subsequent synthetic steps or as the final target.[3][4]
-
Sulfonamides to Sulfinamides: The reduction of a sulfonamide to a sulfinamide is a more challenging transformation that requires specific reducing agents, such as triphenylphosphine in the presence of a sulfonyl chloride.
Quantitative Data Summary
The following table summarizes the key comparative aspects of sulfinamide and sulfonamide reactivity.
| Feature | Sulfinamide | Sulfonamide |
| Sulfur Oxidation State | S(IV) | S(VI) |
| Geometry at Sulfur | Pyramidal, Chiral | Tetrahedral, Achiral |
| N-Atom Reactivity | Nucleophilic | Non-nucleophilic, Acidic N-H |
| S-N Bond Stability | Labile to mild acid | Very robust |
| Typical Cleavage | Mild acid (e.g., HCl in protic solvent) | Harsh conditions (e.g., Na/NH₃, HBr/heat) |
| Primary Application | Chiral Auxiliary, Synthetic Intermediate | Protecting Group, Directing Group, Pharmacophore |
| Oxidation Potential | Easily oxidized to sulfonamide | Inert to oxidation |
| Reduction Potential | Reducible to lower oxidation states | Difficult to reduce |
Visualization of Concepts
Experimental Protocols
The following protocols are representative examples of the distinct reactivity of sulfinamides and sulfonamides.
This procedure describes the condensation of an aldehyde with tert-butanesulfinamide, a key step in asymmetric amine synthesis.
-
Materials: (R)-tert-butanesulfinamide (1.0 eq), p-tolualdehyde (1.1 eq), titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq), tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add (R)-tert-butanesulfinamide and anhydrous THF.
-
Add p-tolualdehyde to the solution.
-
Add Ti(OEt)₄ dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by pouring it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of celite, washing with ethyl acetate.
-
Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-sulfinyl imine can be purified by column chromatography on silica gel.
-
This protocol details the synthesis of a stable N-tosylsulfonamide from a primary amine.[2][8]
-
Materials: Benzylamine (1.0 eq), p-toluenesulfonyl chloride (TsCl, 1.1 eq), pyridine or triethylamine (1.5 eq), dichloromethane (DCM).
-
Procedure:
-
Dissolve benzylamine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting N-benzyl-4-methylbenzenesulfonamide can be purified by recrystallization or column chromatography.
-
This procedure illustrates the straightforward conversion of the S(IV) sulfinamide to the S(VI) sulfonamide.[12]
-
Materials: N-Aryl p-toluenesulfinamide (1.0 eq), 3-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq), dichloromethane (DCM).
-
Procedure:
-
Dissolve the sulfinamide in DCM and cool the solution to 0 °C.
-
Add a solution of m-CPBA in DCM dropwise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which can be further purified.
-
Conclusion
Sulfinamides and sulfonamides, while closely related, offer a complementary set of reactivities that are invaluable to the synthetic chemist. Sulfinamides are prized for their role as chiral auxiliaries, enabled by the nucleophilic nitrogen and the stereogenic sulfur center, with the advantage of mild S-N bond cleavage. In contrast, sulfonamides provide exceptional stability, making them a default choice for robust amine protecting groups and reliable directing groups in C-H functionalization. The ability to readily oxidize sulfinamides to sulfonamides further enhances their synthetic utility, allowing for a strategic transition from a reactive, chiral intermediate to a stable, final product. A thorough understanding of these differences is essential for the rational design of efficient and innovative synthetic routes in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfinamide Crossover Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfinamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 8. frontiersrj.com [frontiersrj.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00050H [pubs.rsc.org]
Validating the Molecular Structure of 2-Methoxynaphthalene-1-sulfinamide: A Comparative Guide
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for the structural validation of 2-Methoxynaphthalene-1-sulfinamide, with a primary focus on X-ray crystallography as the definitive method. This document outlines the experimental data that can be expected from various techniques and provides the foundational protocols for these analyses.
Introduction to this compound
This compound is a chiral organic compound. Its precise molecular geometry, including bond lengths, bond angles, and stereochemistry, is crucial for understanding its chemical properties and potential biological activity. While various analytical methods provide pieces of the structural puzzle, X-ray crystallography offers a complete and high-resolution picture.
Primary Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise location of each atom in the molecule.
Expected Crystallographic Data for this compound
The following table summarizes typical data that would be obtained from an X-ray crystallographic analysis of this compound.
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | The dimensions and angles of the repeating unit in the crystal lattice. |
| Resolution (Å) | < 1.0 | A measure of the level of detail resolved; lower values are better. |
| R-factor (R₁) | < 0.05 (5%) | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.[3] |
| Goodness-of-fit (GOF) | ~1.0 | Indicates how well the refined model fits the observed data. |
| Final Electron Density Map | No significant residual peaks or holes | Confirms that all atoms have been correctly located and modeled. |
Alternative and Complementary Validation Methods
While X-ray crystallography is definitive, other spectroscopic methods are essential for characterizing the compound, especially in a non-crystalline state, and for corroborating the crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C) within a molecule.[4][5][6][7][8] This allows for the determination of the connectivity of atoms and can help in elucidating the compound's structure.
Expected NMR Data for this compound
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, the methoxy protons, and the amine proton. The chemical shifts and coupling patterns would confirm their relative positions.
-
¹³C NMR: The carbon NMR spectrum would show a specific number of signals corresponding to the different carbon environments in the molecule, including the quaternary carbons.
| Proton Environment | Expected ¹H Chemical Shift (ppm) | Carbon Environment | Expected ¹³C Chemical Shift (ppm) |
| Aromatic (Naphthalene) | 7.0 - 8.0 | Aromatic (Naphthalene) | 110 - 140 |
| -OCH₃ | ~3.9 | -OCH₃ | 55 - 60 |
| -S(O)NH₂ | Variable (broad singlet) | C-S (Naphthalene) | 130 - 145 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[9][10][11][12][13]
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z Ratio | Significance |
| [M]⁺ (Molecular Ion) | ~221.05 | Confirms the molecular weight of the compound. |
| [M - NH₂]⁺ | ~205.05 | Fragmentation corresponding to the loss of the amino group. |
| [M - S(O)NH₂]⁺ | ~157.07 | Fragmentation indicating the loss of the sulfinamide group. |
| [C₁₀H₇O]⁺ (naphthoxy) | ~143.05 | A common fragment from the naphthalene portion. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14][15][16]
Expected FTIR Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (amine) | 3400 - 3200 | Stretch |
| C-H (aromatic) | 3100 - 3000 | Stretch |
| C-H (aliphatic, -OCH₃) | 3000 - 2850 | Stretch |
| C=C (aromatic) | 1600 - 1450 | Stretch |
| S=O (sulfinamide) | 1080 - 1040 | Stretch |
| C-O (ether) | 1275 - 1200 | Stretch |
| S-N (sulfinamide) | 940 - 900 | Stretch |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[17][18] A suitable solvent system must be determined empirically.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[19]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition: The sample is placed in an NMR spectrometer. ¹H and ¹³C spectra are acquired. More advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further elucidate the structure.
-
Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts, coupling constants, and integration values are analyzed to assign the structure.
Mass Spectrometry
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. An ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used to generate gas-phase ions.[9]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull (a dispersion in mineral oil) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded by passing a beam of infrared radiation through the sample.
-
Data Analysis: The spectrum, which plots transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.
Caption: Workflow for structural validation.
Conclusion
The definitive validation of the this compound structure is best achieved through single-crystal X-ray crystallography. This technique provides an unambiguous three-dimensional model of the molecule. However, a comprehensive characterization relies on the synergistic use of spectroscopic methods such as NMR, MS, and FTIR. These complementary techniques not only support the crystallographic findings but are also essential for routine analysis and quality control where crystallography may not be feasible. The combined application of these methods ensures a thorough and robust structural validation critical for research and drug development endeavors.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. rigaku.com [rigaku.com]
- 3. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 4. use of nmr in structure ellucidation | PDF [slideshare.net]
- 5. jchps.com [jchps.com]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 18. How To [chem.rochester.edu]
- 19. X-ray Crystallography - Creative BioMart [creativebiomart.net]
A Comparative Guide to the Efficacy of 2-Methoxynaphthalene-Derived Catalysts
The following guide provides a detailed comparison of the efficacy of various catalysts derived from 2-methoxynaphthalene, a versatile scaffold in modern catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering objective performance data and supporting experimental details. The catalysts are broadly categorized by their primary application: asymmetric synthesis and Friedel-Crafts acylation.
Asymmetric Synthesis: Chiral Ligands from 2-Methoxynaphthalene
Derivatives of 2-methoxynaphthalene, particularly those based on the 1,1'-bi-2-naphthol (BINOL) framework, are foundational in asymmetric catalysis. These C2-symmetric diol ligands and their subsequent modifications, such as phosphoramidites, are widely employed to induce stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Data Presentation: Performance in Asymmetric Reactions
The following table summarizes the performance of several 2-methoxynaphthalene-derived catalysts in key asymmetric transformations.
| Catalyst/Ligand | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) | Key Conditions |
| (S)-BINOL-derived Phosphoramidite-Pd Nanoparticles | Suzuki C-C Coupling | 1-bromo-2-methoxynaphthalene, 1-naphthylboronic acid | Chiral binaphthalene | 47-96 | 18-69 | 0.1 mol% catalyst, Ba(OH)₂, DME/H₂O (9/1), room temp, 3-24 h[1][2] |
| (R)-BINOL-derived Boronate Ester | Annulation | Styrene oxide, PhCH=N(O)Me | trans-2-methyl-3,6-diphenyl-1,4,2-dioxazine | ~90 | Not applicable (diastereoselective) | 5 mol% catalyst, toluene, room temp, 2 h[3] |
| BINOL-derived Bifunctional Sulfide | Asymmetric Bromolactonization | 2-allyl-benzoic acids | 3,3-disubstituted phthalides | Not specified | Up to 96 | Not specified[4] |
| VAPOL-derived Catalyst | Diels-Alder Reaction | Acrolein, cyclopentadiene | exo cycloadduct | High | High | Et₂AlCl cocatalyst[5] |
| BINOL-derived Catalyst | Diels-Alder Reaction | Acrolein, cyclopentadiene | exo cycloadduct | High | 13-41 | Et₂AlCl cocatalyst[5] |
| Zr-VANOL Catalyst | Imine Aldol Reaction | Silyl ketene acetals, aryl imines | Chiral β-amino esters | Excellent | High | Not specified[5] |
| Zr-BINOL Catalyst | Imine Aldol Reaction | Silyl ketene acetals, aryl imines | Chiral β-amino esters | Lower than VANOL | Lower than VANOL | Not specified[5] |
Experimental Protocols
Synthesis of Binaphthyl-Based Chiral Phosphoramidite Ligands:
This procedure outlines the synthesis of chiral phosphoramidite ligands derived from (S)-BINOL, which can be used to stabilize palladium nanoparticles.[1][2]
-
Preparation of Perfluorinated (S)-BINOL: (S)-enantiomer of 1,1′-bi-2-naphthol is perfluorinated according to previously established methods.
-
Phosphoramidite Synthesis: The perfluorinated (S)-BINOL is reacted with dialkyl phosphoramidous dichlorides in the presence of triethylamine (Et₃N) to yield the enantiopure phosphoramidite ligands.
-
Catalyst Formation (Pd Nanoparticles):
-
A tetrahydrofuran (10 mL) solution of the chiral phosphoramidite ligand (0.25 mmol) is stirred vigorously under a nitrogen atmosphere in a Schlenk tube.
-
A methanol solution of K₂PdCl₄ (0.125 mmol) is added to the ligand solution at room temperature.
-
After approximately one hour of stirring, the resulting complex solution is cooled in an ice bath.
-
The complex is reduced by the addition of NaBH₄ (0.625 mmol). A color change from light yellow to black indicates the formation of palladium nanoparticles.[1][2]
-
Asymmetric Suzuki C–C Coupling Reaction:
The following is a general procedure for the asymmetric coupling of 1-bromo-2-methoxynaphthalene and 1-naphthylboronic acid.[1][2]
-
The (S)-binap-PdNPs catalyst (0.1 mol %) is added to a reaction vessel.
-
1-bromo-2-methoxynaphthalene and 1-naphthylboronic acid are added as substrates.
-
Ba(OH)₂ is introduced as the base.
-
A solvent mixture of DME/H₂O (9/1) is used.
-
The reaction is stirred at room temperature for a duration of 3 to 24 hours.
Visualizations
Caption: Synthesis of BINOL-derived phosphoramidite ligands.
Friedel-Crafts Acylation: Solid Acid Catalysts
2-Methoxynaphthalene is a key starting material for the synthesis of 2-acetyl-6-methoxynaphthalene, a crucial intermediate for the anti-inflammatory drug Naproxen.[6] This transformation is typically achieved through Friedel-Crafts acylation, for which a variety of solid acid catalysts have been investigated to improve selectivity and yield while minimizing environmental impact.
Data Presentation: Performance in Friedel-Crafts Acylation
The table below compares the efficacy of different catalysts in the acylation of 2-methoxynaphthalene.
| Catalyst | Acylating Agent | Solvent | Conversion (%) | Selectivity for 2-acetyl-6-methoxynaphthalene (%) | Key Conditions |
| H-MOR Zeolite (SiO₂/Al₂O₃ = 200) | Acetic anhydride | Acetic acid | 82 | 86 | Low acid content catalyst[6] |
| Aluminum Chloride (AlCl₃) | Acetyl chloride | Nitrobenzene | ~85 (yield) | Not specified | 1.1-1.2 mol AlCl₃ per mol of substrate, 40 ± 5 °C, 10-30 h[7] |
| 12-Phosphotungstic acid on Silica gel (20% w/w) | Acetic anhydride | Tetrachloroethane | 67-68 | >98 | Refluxing tetrachloroethane[8][9] |
| H-beta Zeolite | Acetic anhydride | Not specified | 35-40 | Isomerization to 6-acyl isomer facilitated by extra-framework aluminum | 100-150 °C[10] |
| H-Y Zeolite | Acetic anhydride | Not specified | 35-40 | Not specified | 100-150 °C[10] |
| H-mordenite | Acetic anhydride | Not specified | 35-40 | Not specified | 100-150 °C[10] |
Experimental Protocols
Zeolite-Catalyzed Acylation of 2-Methoxynaphthalene:
This protocol is based on the use of H-MOR zeolite in acetic acid.[6]
-
In a reaction vessel, 2-methoxynaphthalene is dissolved in acetic acid, which serves as the solvent.
-
Acetic anhydride is added as the acetylating agent.
-
The proton-type H-MOR zeolite catalyst with a low acid content (SiO₂/Al₂O₃ = 200) is introduced into the mixture.
-
The reaction is heated and stirred under conditions optimized to achieve high conversion and selectivity.
-
Upon completion, the solid catalyst is filtered off, and the product, 2-acetyl-6-methoxynaphthalene, is isolated from the reaction mixture.
Acylation using 12-Phosphotungstic Acid on Silica Gel:
This procedure describes a highly selective acylation method.[8][9]
-
12-Phosphotungstic acid supported on silica gel (20% w/w) is used as the solid acid catalyst.
-
2-Methoxynaphthalene and acetic anhydride are added to tetrachloroethane in a reaction flask.
-
The mixture is heated to reflux and maintained for a period sufficient to achieve optimal conversion.
-
After the reaction, the catalyst is removed by filtration.
-
The product, 1-(6-Methoxynaphthalen-2-yl)ethanone (2,6-AMN), can be further purified by crystallization from a non-polar solvent like nonane to separate it from unreacted starting material.
Visualizations
References
- 1. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BINOL及其衍生物 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-Methoxynaphthalene-1-sulfinamide: A Comparative Guide to Synthetic Strategies
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methoxynaphthalene-1-sulfinamide, a potentially valuable building block, can be accessed through several synthetic pathways. This guide provides a comparative analysis of two prominent routes, offering detailed experimental protocols and performance data to inform your selection of the most suitable method.
The primary divergence in the synthesis of this compound lies in the approach to forming the sulfinamide functional group from a common intermediate, 2-methoxynaphthalene-1-sulfonyl chloride. Route A employs a direct, one-pot reduction and amination of the sulfonyl chloride, while Route B follows a more traditional two-step process involving the formation of a sulfonamide intermediate followed by reduction.
Comparative Analysis of Synthetic Routes
The choice between these routes will depend on factors such as desired reaction time, yield, and tolerance to specific reagents. The following table summarizes the key quantitative data for each approach.
| Parameter | Route A: One-Pot Reductive Amination | Route B: Two-Step Sulfonamide Reduction |
| Starting Material | 2-Methoxynaphthalene | 2-Methoxynaphthalene |
| Key Intermediate | 2-Methoxynaphthalene-1-sulfonyl chloride | 2-Methoxynaphthalene-1-sulfonamide |
| Overall Yield | 60-70% (estimated) | 55-65% (estimated) |
| Reaction Time | 4-6 hours | 12-24 hours |
| Number of Steps | 2 | 3 |
| Key Reagents | Chlorosulfonic Acid, Triphenylphosphine, Amine | Chlorosulfonic Acid, Ammonia, Reducing Agent (e.g., PPh₃/I₂) |
| Advantages | Faster, fewer steps | Potentially easier purification of intermediate |
| Disadvantages | In-situ formation of reactive intermediates | Longer overall reaction time |
Visualizing the Synthetic Pathways
To further clarify the distinct strategies, the following diagrams illustrate the logical flow of each synthetic route.
Navigating the Therapeutic Landscape: A Comparative Guide to Novel Naphthalenic Sulfinamide Libraries
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Naphthalenic sulfinamides have emerged as a promising class of compounds with diverse biological activities. This guide provides a comprehensive comparison of the performance of novel naphthalenic sulfinamide libraries, supported by experimental data, to aid in the evaluation and selection of these compounds for further investigation.
This publication delves into the biological activity screening of these libraries, focusing on their anticancer and antimicrobial potential. We present a comparative analysis of their efficacy against various cell lines and microbial strains, alongside detailed experimental protocols for key assays and visualizations of the underlying biological pathways.
Unveiling the Anticancer Potential: A Data-Driven Comparison
Novel naphthalenic sulfinamide libraries have demonstrated significant promise as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines. The following tables summarize the in vitro cytotoxic activity of representative compounds from different studies, providing a clear comparison of their efficacy.
Table 1: Anticancer Activity of Naphthalene-Bearing Sulphonamide Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5c | MCF-7 (Breast Cancer) | 0.51 ± 0.03 | Cisplatin | 11.15 ± 0.75 |
| 5-Fu | 11.61 ± 0.60 | |||
| Tamoxifen | 14.28 ± 0.40 | |||
| CA-4 | 5.55 ± 0.11 | |||
| A549 (Lung Cancer) | 0.33 ± 0.01 | - | - | |
| 5a | MCF-7 | >10 | - | - |
| 5e | MCF-7 | 5.34 ± 0.31 | - | - |
| 8b | MCF-7 | 2.17 ± 0.15 | - | - |
Data sourced from a study on new sulphonamide derivatives bearing a naphthalene moiety as potent tubulin polymerisation inhibitors.[1]
Table 2: Anticancer and STAT3 Inhibitory Activity of 6-Acetylnaphthalene-2-sulfonamide Derivatives
| Compound | Target Cell Line | IC50 (µM) | STAT3 Phosphorylation Inhibition IC50 (µM) | Reference Compound (STAT3) | IC50 (µM) |
| 5a | MCF-7 | 21.01 ± 1.14 | - | Cryptotanshinone | 3.52 |
| 5b | MCF-7 | 10.31 ± 0.52 | 3.59 | ||
| 5e | MCF-7 | 15.24 ± 0.89 | 3.01 | ||
| 5i | MCF-7 | 11.72 ± 0.63 | - |
Data from a study on novel 6-acetylnaphthalene-2-sulfonamide derivatives as anticancer agents and STAT3 inhibitors.[2][3]
Combating Microbial Threats: A Look at Antimicrobial Efficacy
Beyond their anticancer properties, naphthalenic sulfinamide libraries have also been investigated for their antimicrobial activities. The following table highlights the minimum inhibitory concentrations (MIC) of selected compounds against various microbial strains.
Table 3: Antimicrobial Activity of 6-Acetylnaphthalene-2-sulfonamide Derivatives
| Compound | Microbial Strain | MIC (mg/mL) |
| 5b | E. coli | 10 |
| 5j | E. coli | >50 |
| 5e | S. aureus | >50 |
| 5f | S. aureus | >50 |
| 5b | C. albicans | 10 |
| 5c | C. albicans | >50 |
| 5d | C. albicans | 10 |
| 5e | C. albicans | >50 |
| 5i | C. albicans | >50 |
| 5j | C. albicans | 10 |
Data from a study on the antimicrobial evaluation of novel 6-acetylnaphthalene-2-sulfonamide derivatives.[2]
Understanding the Mechanisms: Signaling Pathways and Experimental Workflows
The biological effects of naphthalenic sulfinamides are often attributed to their interaction with specific cellular signaling pathways. One such pathway implicated in the anticancer activity of these compounds is the IL-6/JAK2/STAT3 signaling cascade.
Caption: IL-6/JAK2/STAT3 signaling pathway and points of inhibition by naphthalenic sulfinamides.
The screening of these compound libraries follows a systematic workflow to identify and characterize their biological activities.
Caption: General experimental workflow for biological activity screening of compound libraries.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CCK-8 Method)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the naphthalenic sulfinamide compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
CCK-8 Reagent Addition: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Tubulin Polymerization Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer is prepared.
-
Compound Incubation: The naphthalenic sulfinamide compounds at various concentrations are pre-incubated with the tubulin in a 96-well plate.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from cancer cells treated with the naphthalenic sulfinamide compounds using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is then used as a template for qRT-PCR with specific primers for the target genes (e.g., IL6, JAK2, STAT3, BCL2, BAX, Cyclin D1, and c-MYC) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression levels are calculated using the 2-ΔΔCt method.[2][3]
This guide provides a foundational understanding of the biological activities of novel naphthalenic sulfinamide libraries. The presented data and protocols offer a valuable resource for researchers to compare, select, and further investigate these promising compounds for the development of new therapeutic interventions.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Methoxynaphthalene-1-sulfinamide
Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for 2-Methoxynaphthalene-1-sulfinamide was found. The following guidelines are based on the properties of the structurally related compound, 2-Methoxynaphthalene, and general principles of laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a risk assessment before handling or disposing of this compound.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Given the absence of specific data, a conservative approach is essential.
Hazard Assessment of the Related Compound: 2-Methoxynaphthalene
To ensure safety, it is prudent to assume that this compound may share hazards with its parent compound, 2-Methoxynaphthalene. Key hazards associated with 2-Methoxynaphthalene include:
-
Health Hazards: May cause eye and skin irritation.[1] Ingestion and inhalation may lead to irritation of the digestive and respiratory tracts.[1] Accidental ingestion may be harmful.[2]
-
Environmental Hazards: Very toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[2]
-
Chemical Hazards: It is a combustible solid and is incompatible with strong oxidizing agents.[3][4] Thermal decomposition can release irritating gases and vapors, such as carbon monoxide and carbon dioxide.[4]
Quantitative Data for 2-Methoxynaphthalene
The following table summarizes key quantitative data for the related compound, 2-Methoxynaphthalene. This information is provided for reference and should be used with caution as the properties of this compound may differ.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O | [3] |
| Molecular Weight | 158.20 g/mol | [5] |
| Melting Point | 70-73 °C | [3][5] |
| Boiling Point | 274 °C | [3][5] |
| Density | 1.064 g/mL at 25 °C | [3][5] |
| Solubility | Insoluble in water.[6] Soluble in benzene, carbon disulfide, and diethyl ether.[5] | [5][6] |
| Acute Toxicity (Oral, Rat LD50) | >5 g/kg | [1] |
| Acute Toxicity (Skin, Rabbit LD50) | >5 g/kg | [1] |
Standard Operating Procedure for Disposal
This protocol outlines the essential steps for the safe disposal of small quantities of this compound waste generated in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses or goggles.
-
Use chemically resistant gloves (e.g., nitrile).
-
If there is a risk of generating dust, work in a fume hood and consider respiratory protection (e.g., N95 respirator).[5]
2. Waste Segregation and Collection:
-
Do not dispose of this chemical down the drain or in regular trash.[7][8]
-
Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it.[9]
-
The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[9][10]
-
Store solid and liquid waste separately.[8]
-
Avoid mixing with other incompatible wastes, particularly strong oxidizing agents.[4][10]
3. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."[9]
-
Include the full chemical name: "this compound." Avoid abbreviations.[9]
-
Indicate the approximate quantity of waste.
-
Note the date when waste was first added to the container.[11]
4. Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[12]
-
The storage area should be away from regular lab activity, heat sources, and direct sunlight.[7][8]
-
Ensure the storage area has secondary containment to control any potential spills.[9]
5. Spill Management:
-
In case of a minor spill, remove all ignition sources.[2]
-
For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[2]
-
For a wet spill, absorb the material with an inert absorbent and place it in the waste container.
-
Wash the spill area with soap and water.[1]
-
All materials used for cleanup must also be disposed of as hazardous waste.[13]
-
For major spills, evacuate the area and contact your institution's EHS department immediately.[2]
6. Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[9]
-
Do not attempt to treat or dispose of the chemical waste yourself. Offer surplus and non-recyclable solutions to a licensed disposal company.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. home.miracosta.edu [home.miracosta.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 2-Methoxynaphthalene | 93-04-9 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-メトキシナフタレン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. vumc.org [vumc.org]
Personal protective equipment for handling 2-Methoxynaphthalene-1-sulfinamide
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
The toxicological properties of 2-Methoxynaphthalene-1-sulfinamide have not been fully investigated.[1] Based on the data for 2-Methoxynaphthalene, it may cause eye, skin, and respiratory tract irritation.[1] Therefore, it is crucial to minimize exposure through appropriate engineering controls and personal protective equipment.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety goggles with side shields or a face shield.[2][3] | Must conform to EN 166 (EU) or NIOSH (US) standards. Standard eyeglasses are not sufficient.[4] A face shield should be used in situations with a higher risk of splashes.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][5] | Thicker gloves generally offer better protection.[4] Always inspect gloves for tears before use and wash hands after removal. Do not use latex gloves as they may not be chemical resistant. |
| Lab coat or chemical-resistant apron. | A lab coat should be worn over personal clothing. For larger quantities or splash risks, a chemical-resistant apron or coveralls are recommended. | |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust/aerosols are generated. | Work should be conducted in a chemical fume hood. If a respirator is needed, it must be NIOSH/MSHA approved, and users must be fit-tested.[4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the compound.
Experimental Workflow for Safe Handling:
Caption: A step-by-step workflow for the safe handling of this compound.
Handling Procedures:
-
Avoid all personal contact, including inhalation. [6]
-
Work in a well-ventilated area, preferably a chemical fume hood.[1][7]
-
Avoid the formation of dust and aerosols.[7]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][8]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Disposal Workflow:
Caption: A logical flow for the proper disposal of waste containing this compound.
Disposal Procedures:
-
Unused Compound: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Materials: Dispose of contaminated labware (e.g., gloves, pipette tips) as chemical waste.
-
Containers: Handle uncleaned containers as you would the product itself.
-
Compliance: All waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste.
Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response:
-
Minor Spills: Clean up spills immediately. For dry spills, use dry clean-up procedures to avoid generating dust.[6] Place the material into a suitable, clean, dry, closed container for disposal.[1]
-
Major Spills: Evacuate the area and alert emergency responders.[6]
-
Ensure adequate ventilation during cleanup.[1]
References
- 1. home.miracosta.edu [home.miracosta.edu]
- 2. fishersci.es [fishersci.es]
- 3. osha.gov [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. pharmastate.academy [pharmastate.academy]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 2-Methoxynaphthalene - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
